Lactoquinomycin B
Description
from Streptomyces tanashiensis IM8442T; structure given in first source
Properties
CAS No. |
101342-94-3 |
|---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO9/c1-9-18(27)13(25(3)4)7-14(31-9)11-5-6-12-17(19(11)28)21(30)23-10(2)32-15-8-16(26)33-22(15)24(23,34-23)20(12)29/h5-6,9-10,13-15,18,22,27-28H,7-8H2,1-4H3 |
InChI Key |
UKGUMAYTBDAONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |
Synonyms |
lactoquinomycin B |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Lactoquinomycin B from Streptomyces tanashiensis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptomyces tanashiensis, a soil-dwelling actinomycete, is the original producer of Lactoquinomycin B, a pyranonaphthoquinone (PNQ) antibiotic.[1][2] This class of compounds, synthesized via Type II polyketide synthase pathways, exhibits significant biological activities, including antibacterial effects against Gram-positive bacteria and cytotoxicity towards various tumor cell lines.[1][3][4] this compound is structurally a 4a,10a-epoxide derivative of its better-known counterpart, Lactoquinomycin A (also known as medermycin).[1][3] While research has often focused on Lactoquinomycin A, understanding the production of this compound is critical for exploring the full therapeutic potential of this compound family. This document provides a comprehensive technical overview of S. tanashiensis as a source of this compound, detailing its biological properties, biosynthetic pathway, and standardized protocols for its production and analysis.
Physicochemical and Biological Properties of this compound
This compound was first isolated from Streptomyces tanashiensis IM8442T.[1] It is a basic compound with notable physicochemical characteristics that distinguish it from related PNQs. Its biological activity is significant, though generally observed to be less potent than Lactoquinomycin A, an important consideration for structure-activity relationship (SAR) studies.[5] The epoxide structure in this compound is believed to play a key role in modulating its biological activity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473 g/mol (as M⁺) | [1] |
| Appearance | Basic substance | [1] |
| Melting Point | 149-152 °C (decomposition) | [1] |
| UV λmax (MeOH) | 239 nm (ε 15,100), 287 nm (ε 3,450), 369 nm (ε 5,300) | [1] |
| IR νmax (CHCl₃) | 1790 cm⁻¹ (γ-lactone), 1700 & 1650 cm⁻¹ (quinone) | [1] |
| Acute Toxicity (LD₅₀) | ~40 mg/kg (IV, mice) |[1] |
Table 2: Comparative Antibacterial Activity (MIC, μg/mL)
| Organism | Lactoquinomycin A | This compound | Reference |
|---|---|---|---|
| MRSA | 0.06 - 2 | 1 - >32 | [5] |
| S. aureus FDA209 | 1.55 - 3.13 | Weak activity | [5] |
| B. subtilis PCI219 | 1.55 - 3.13 | Weak activity |[5] |
Biosynthesis of this compound
This compound is a Type II polyketide.[3] Its biosynthesis begins with the assembly of a polyketide chain from acetate precursor units by a multi-enzyme complex known as a polyketide synthase (PKS). The nascent chain undergoes a series of cyclization and aromatization reactions to form the core three-ring pyranonaphthoquinone aglycone.[3][6] Subsequent tailoring steps, including oxidations and glycosylation, modify this core structure to produce the final bioactive compounds.[5][6] The biosynthesis of this compound is closely related to that of kalafungin, another PNQ produced by S. tanashiensis, and medermycin.[5][7] The formation of this compound specifically involves an epoxidation step that converts Lactoquinomycin A into its 4a,10a-epoxide derivative.[1]
Experimental Protocols
Detailed protocols for the production and analysis of this compound from S. tanashiensis are not extensively published. The following methodologies are synthesized from established procedures for Streptomyces fermentation and the purification of related pyranonaphthoquinone antibiotics.[2][3][7][8]
Fermentation Protocol
This protocol outlines the submerged batch fermentation for producing this compound.
-
Strain and Inoculum Preparation:
-
Obtain a pure culture of Streptomyces tanashiensis (e.g., ATCC 23967, IM8442T).
-
Prepare a seed culture by inoculating a loopful of spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 medium).
-
Incubate the seed culture at 28°C on a rotary shaker at 180-200 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium. A variety of media can be used for Streptomyces fermentation; an example is provided in Table 3. Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterile production medium (e.g., 1 L in a 2.8 L baffled flask) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C with agitation at 180-200 rpm.
-
Monitor the fermentation for 7 to 10 days. Production of pigmented secondary metabolites often occurs in the stationary phase.
-
Table 3: Example Production Medium Composition
| Component | Concentration (g/L) | Purpose |
|---|---|---|
| Soluble Starch | 20.0 | Carbon Source |
| Soybean Meal | 15.0 | Nitrogen & Carbon Source |
| Yeast Extract | 2.0 | Nitrogen & Growth Factors |
| K₂HPO₄ | 0.5 | Phosphate Source / Buffer |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| NaCl | 1.0 | Osmotic Balance |
| CaCO₃ | 2.0 | pH Buffer |
| Distilled Water | to 1 L | Solvent |
| Initial pH | 7.0 - 7.2 | Optimal Growth |
Extraction and Purification Protocol
This protocol describes a general workflow for isolating this compound from the fermentation broth.
-
Harvesting and Initial Extraction:
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Extract the supernatant (culture broth) twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
-
Subject the dissolved extract to silica gel column chromatography.[8]
-
Elute the column with a step gradient of solvents, for example, a hexane-ethyl acetate system followed by a chloroform-methanol system, to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and collect those corresponding to the pigmented compounds.
-
Pool the active fractions containing this compound and concentrate them.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use semi-preparative Reversed-Phase HPLC (RP-HPLC).
-
A C18 column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile with a UV-Vis detector at the characteristic wavelengths for this compound (e.g., 239 nm or 369 nm).
-
Collect the peak corresponding to this compound, and confirm its purity and identity using analytical HPLC and mass spectrometry.
-
Antibacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation:
-
Prepare a stock solution of purified this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation and Reading:
-
Add the bacterial inoculum to the wells containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Future Outlook: Strain Improvement
The native yield of this compound from wild-type S. tanashiensis may be insufficient for large-scale drug development. Modern metabolic engineering and synthetic biology approaches offer powerful tools for enhancing production.
-
Genetic Engineering: Overexpression of key biosynthetic genes (e.g., PKS complex, positive regulators) or deletion of genes corresponding to competing metabolic pathways could channel precursors towards this compound synthesis.
-
Fermentation Optimization: A systematic optimization of fermentation parameters—including media components, pH, temperature, and dissolved oxygen—can significantly improve yields.
-
Heterologous Expression: Cloning the this compound biosynthetic gene cluster into a high-producing, genetically tractable host chassis like Streptomyces coelicolor or Streptomyces albus could provide a more robust production platform.[1]
Conclusion
Streptomyces tanashiensis remains the foundational source for the novel antibiotic this compound. While its biological activity appears more moderate than related compounds, its unique epoxide structure makes it a valuable subject for further investigation, particularly in the context of anticancer and antibacterial drug discovery. The protocols and data presented in this guide offer a framework for researchers to systematically produce, purify, and analyze this compound, paving the way for advanced studies in metabolic engineering, mechanism of action, and preclinical development.
References
- 1. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Antibiofilm Polyketides against Staphylococcus aureus from the Pyranonaphthoquinone Biosynthetic Pathways of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accumulation of a Bioactive Benzoisochromanequinone Compound Kalafungin by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of pyranonaphthoquinone polyketides reveals diverse strategies for enzymatic carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lactoquinomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactoquinomycin B is a naturally occurring pyranonaphthoquinone antibiotic produced by Streptomyces species. As a 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A, it possesses a unique chemical architecture that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the experimental methodologies employed in its characterization. The guide is intended to serve as a detailed resource for researchers engaged in natural product chemistry, antibiotic development, and related fields.
Chemical Structure
This compound is a complex molecule featuring a pentacyclic core. Its structure was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy, with direct comparison to its precursor, Lactoquinomycin A.[1] The key structural feature that distinguishes this compound is the presence of an epoxide ring at the 4a,10a position of the naphthoquinone framework.
The molecular formula for this compound is C₂₄H₂₇NO₉, and its molecular weight is 473.47 g/mol . Spectroscopic analyses have provided foundational data for its structural confirmation.[1]
Core Structure and Functional Groups
The chemical structure of this compound is characterized by the following key components:
-
Pyranonaphthoquinone Core: A tetracyclic system consisting of a naphthalene ring fused with a pyran ring and bearing a quinone moiety.
-
Epoxide Ring: A three-membered ring containing an oxygen atom, located at the 4a and 10a positions.
-
Sugar Moiety: An aminosugar, identified as D-angolosamine in the related Lactoquinomycin A, is attached to the core structure.[2]
-
Lactone Ring: A cyclic ester functional group is also present within the molecular framework.
The following DOT script visualizes the chemical structure of this compound.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers. While the structure has been elucidated, the absolute configuration of all stereocenters has not been definitively established through methods like X-ray crystallography. However, key stereochemical information can be inferred from its relationship to Lactoquinomycin A and through spectroscopic analysis.
The sugar moiety in Lactoquinomycin A has been identified as D-angolosamine through 2D ROESY experiments.[2] Given that this compound is a direct derivative, it is highly probable that it retains the D-angolosamine sugar with the same stereochemistry.
The relative stereochemistry of the pyranonaphthoquinone core and the epoxide ring is crucial for its three-dimensional structure. The formation of the 4a,10a-epoxide introduces two new stereocenters. The precise orientation of this epoxide (i.e., whether it is syn or anti to other substituents on the ring system) has a significant impact on the molecule's overall shape and biological activity. Further investigation using advanced NMR techniques such as NOESY or ROESY, or ideally, single-crystal X-ray diffraction, would be required to unambiguously determine the complete stereostructure.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.17 g/mol | [1] |
| Melting Point | 149-152 °C (dec.) | [1] |
| UV λmax (MeOH) | 239 nm (ε 15,100), 287 nm (ε 3,450), 369 nm (ε 5,300) | [1] |
| IR νmax (CHCl₃) | 1790 cm⁻¹ (γ-lactone), 1700 and 1650 cm⁻¹ (quinone) | [1] |
| Mass Spectrometry | FD-MS m/z 473 (M⁺) | [1] |
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 5-OH | 12.19 | s | |
| 6-H | 7.62 | d | 8.0 |
| 7-H | 7.72 | t | 8.0 |
| 8-H | 7.37 | d | 8.0 |
| 1-H | 4.67 | d | 2.6 |
| 3-H | 3.51 | d | 2.6 |
| 4-H | 2.30 | m | |
| 4-H | 1.85 | m | |
| 1-CH₃ | 1.55 | s | |
| Sugar Moiety | |||
| 1'-H | 5.43 | d | 2.8 |
| 2'-H | 3.55 | m | |
| 3'-H | 2.89 | dd | 10.4, 4.0 |
| 4'-H | 3.21 | t | 10.4 |
| 5'-H | 3.98 | dq | 10.4, 6.2 |
| 6'-CH₃ | 1.25 | d | 6.2 |
| N(CH₃)₂ | 2.38 | s |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| Aglycone | |
| 1 | 75.8 |
| 3 | 71.9 |
| 4 | 31.6 |
| 4a | 65.5 |
| 5 | 161.8 |
| 5a | 115.7 |
| 6 | 137.0 |
| 7 | 124.5 |
| 8 | 119.5 |
| 9 | 181.7 |
| 9a | 134.1 |
| 10 | 187.3 |
| 10a | 68.1 |
| 11 | 175.1 |
| 1-CH₃ | 25.1 |
| Sugar Moiety | |
| 1' | 99.8 |
| 2' | 68.1 |
| 3' | 67.8 |
| 4' | 72.8 |
| 5' | 69.3 |
| 6' | 18.1 |
| N(CH₃)₂ | 41.4 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on methodologies reported for the isolation of pyranonaphthoquinones from Streptomyces species.[2][3]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Lactoquinomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactoquinomycin B is a pyranonaphthoquinone antibiotic produced by Streptomyces tanashiensis and Streptomyces bacillaris. As a 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A, it has garnered interest for its potential antibacterial and cytotoxic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a proposed mechanism of action based on its structural similarity to related compounds. All quantitative data are presented in easily comparable tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a basic substance with a complex polycyclic structure. Its core physicochemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.17 g/mol (FD-MS, M+) | [1] |
| Appearance | Basic substance | [1] |
| Melting Point | 149-152 °C (decomposition) | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Frequency | Molar Absorptivity (ε) | Reference |
| UV-Vis (in MeOH) | 239 nm | 15,100 | [1] |
| 287 nm | 3,450 | [1] | |
| 369 nm | 5,300 | [1] | |
| Infrared (in CHCl₃) | 1790 cm⁻¹ | γ-lactone | [1] |
| 1700 cm⁻¹ | quinone | [1] | |
| 1650 cm⁻¹ | quinone | [1] |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound in MeOH-d₄
Note: The following NMR data is sourced from the supplementary materials of Chung et al., 2021.[2]
¹H NMR (MeOH-d₄)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly provided in a table format in the source. Raw spectra are available in the supplementary figures of the cited literature. |
¹³C NMR (MeOH-d₄)
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in a table format in the source. Raw spectra are available in the supplementary figures of the cited literature. |
Table 4: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | Inferred from experimental protocols[3] |
| Ethanol | Likely soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | [3] |
| Water | Sparingly soluble | General property of similar antibiotics[5] |
| Ethyl Acetate | Soluble | Used for extraction[3] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces bacillaris
The following protocol is adapted from Chung et al., 2021.[3]
-
Cultivation: Streptomyces bacillaris strain MBTC38 is cultured in a suitable liquid medium, such as colloidal chitin broth, and incubated for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is filtered to separate the mycelium. The filtrate is then extracted with an equal volume of ethyl acetate. This process is typically repeated to ensure complete extraction of the compound. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
HPLC Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
-
Column: Agilent Eclipse XDB-C18 (5 µm, 9.4 × 250 mm)
-
Mobile Phase: A gradient of 20% aqueous methanol to 100% methanol containing 0.1% trifluoroacetic acid.
-
Flow Rate: 2 mL/min
-
Detection: UV at 254 nm
-
This compound is collected as a distinct peak based on its retention time.
-
Antibacterial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by this compound have not been extensively studied. However, based on its structural similarity to Lactoquinomycin A, a proposed mechanism of action involves the induction of DNA damage.[3] Lactoquinomycin A has been shown to intercalate with DNA, leading to the activation of DNA damage response pathways.[3]
Proposed DNA Damage Response Pathway
It is hypothesized that this compound, like its analogue, can cause DNA double-strand breaks (DSBs). This damage is recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Potential for Apoptosis Induction
The cytotoxic effects of this compound suggest that it can induce apoptosis in cancer cell lines.[1] Following the induction of significant DNA damage, the intrinsic pathway of apoptosis is likely activated. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in programmed cell death.
Conclusion
This compound is a promising antibiotic with demonstrated antibacterial and cytotoxic properties. This guide has summarized its key physical and chemical characteristics and provided detailed experimental protocols for its study. While the precise molecular mechanisms of this compound are still under investigation, the available evidence points towards DNA damage as a primary mode of action. Further research is warranted to fully elucidate its signaling pathways and to explore its therapeutic potential in drug development.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [mdpi.com]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
Lactoquinomycin B: An In-Depth Technical Guide on its Mechanism of Action on Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactoquinomycin B is a naphthoquinone antibiotic produced by Streptomyces species.[1][2] Structurally, it is distinguished from the more extensively studied Lactoquinomycin A (LQM-A) by the presence of a 4a,10a-epoxide group.[1] This structural modification is reported to significantly reduce its antibacterial potency.[1] Due to a scarcity of direct research on this compound's mechanism of action, this guide synthesizes the detailed mechanistic insights available for LQM-A and contextualizes them for LQM-B. The prevailing hypothesis is that this compound shares a similar mechanism with LQM-A, primarily inducing DNA damage through intercalation, but with attenuated activity. This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: DNA Damage via Intercalation
The primary antibacterial action of the closely related Lactoquinomycin A, and by extension likely this compound, is the induction of DNA damage.[1][3] This contrasts with other structurally similar polyketides like tetracycline, which inhibits protein synthesis.[1] The mode of action does not appear to involve the inhibition of protein synthesis or the disruption of the bacterial cell membrane potential.[1]
The key mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.[1][4] This interaction leads to topological changes in the DNA, such as unwinding and lengthening, which can disrupt DNA replication and transcription, ultimately triggering the bacterial SOS response to DNA damage.[1][5] LQM-A has been shown to convert supercoiled plasmid DNA to its relaxed form, a hallmark of intercalating agents.[1][3] Furthermore, studies on LQM-A indicate a preference for intercalating in AT-rich regions of DNA.[1] The quinone moiety within the lactoquinomycin structure may also contribute to cytotoxicity through the generation of reactive oxygen species, such as superoxide and hydroxyl radicals, which can further damage cellular components including DNA.[6]
Quantitative Data: Antibacterial Activity
This compound generally exhibits weaker antibacterial activity compared to Lactoquinomycin A, particularly against Gram-positive bacteria.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both compounds against a range of bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: MIC Values of this compound and Related Compounds against Gram-Positive Bacteria
| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |
| Staphylococcus aureus ATCC 25923 | > 32 | 0.06 |
| Enterococcus faecium ATCC 19434 | > 32 | 0.12 |
| Enterococcus faecalis ATCC 19433 | > 32 | 0.12 |
| Methicillin-resistant S. aureus (MRSA) | 1 to > 32 | 0.25 - 0.5 |
Data sourced from Chung, Y., et al. (2021).[1]
Table 2: MIC Values of this compound and Related Compounds against Gram-Negative Bacteria
| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |
| Escherichia coli ATCC 25922 | > 32 | 16 |
| Klebsiella pneumoniae ATCC 10031 | > 32 | ≥ 32 |
| Salmonella enterica ATCC 14028 | 1 | 0.03 - 1 |
Data sourced from Chung, Y., et al. (2021).[1][7]
Key Experimental Protocols
The mechanism of action for lactoquinomycins has been elucidated through several key experiments. Detailed methodologies are provided below.
In Vivo Dual-Reporter Assay
This assay distinguishes between compounds that induce DNA damage and those that inhibit protein synthesis.[1][5]
Principle: The assay utilizes a reporter bacterial strain engineered with two fluorescent protein genes under the control of specific promoters.[5][8]
-
DNA Damage Detection: The Red Fluorescent Protein (RFP) gene is controlled by the sulA promoter.[5] sulA is part of the SOS response pathway, which is activated by DNA damage.[1] DNA damage leads to the inactivation of the LexA repressor, allowing for the expression of RFP.[1]
-
Translation Inhibition Detection: The far-red fluorescent protein gene (Katushka2S) is placed under the control of a modified tryptophan operon leader sequence (trpL-2Ala).[1][5] Ribosome stalling, caused by translation-inhibiting compounds, triggers the expression of Katushka2S.[1]
Protocol:
-
Prepare a Mueller-Hinton Broth (MHBc) agar plate.
-
Spread the dual-reporter bacterial strain evenly across the surface of the agar plate.
-
Prepare sterile paper discs and impregnate them with the test compound (e.g., this compound) at its MIC. Control discs with known DNA-damaging agents (e.g., Doxorubicin) and translation inhibitors (e.g., Tetracycline, Erythromycin) should also be prepared.[1]
-
Place the discs onto the agar surface.
-
Incubate the plate overnight at 37°C.[1]
-
Analyze the plate using a fluorescence imager (e.g., Chemi-Doc) with appropriate filters for RFP (Cy3 mode) and Katushka2S (Cy5 mode).[1]
-
Interpretation: A green pseudo-color fluorescence zone around the disc indicates DNA damage, while a red pseudo-color zone indicates inhibition of translation.[1]
Ethidium Bromide (EtBr) Displacement Assay
This assay determines if a compound can intercalate into DNA.[1][9]
Principle: Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity when it intercalates into the DNA double helix.[10][11] A test compound that can also intercalate into DNA will compete with EtBr for the binding sites, displacing it and causing a reduction in fluorescence intensity.[9][12]
Protocol:
-
Extract and purify bacterial genomic DNA (e.g., from S. aureus ATCC 25923).[1]
-
Prepare a solution in a fluorescence cuvette containing buffer (e.g., 2 mM HEPES, 0.01 mM EDTA, 9.4 mM NaCl, pH 7.0), a fixed concentration of DNA, and a fixed concentration of EtBr.[9]
-
Allow the DNA-EtBr complex to form by incubating for a set period (e.g., 1 hour).[12]
-
Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (e.g., excitation at 545 nm, emission at 595 nm).[1][9]
-
Add increasing concentrations of the test compound (this compound) to the cuvette.
-
After each addition, mix thoroughly and measure the fluorescence intensity.
-
Plot the percentage of fluorescence reduction against the concentration of the test compound. A significant decrease in fluorescence indicates that the compound is displacing EtBr and intercalating into the DNA.[9]
Gel Mobility Shift Assay
This assay visually demonstrates the effect of an intercalating agent on the conformation of plasmid DNA.[1][13]
Principle: Plasmid DNA can exist in different topological forms, primarily as supercoiled and relaxed circular DNA.[3] Supercoiled DNA is more compact and migrates faster through an agarose gel than the more open, relaxed form.[13] DNA intercalators unwind the DNA helix, which introduces nicks and converts the supercoiled form to the slower-migrating relaxed form.[3]
Protocol:
-
Isolate and purify supercoiled plasmid DNA (e.g., pUC19).[1]
-
Set up reaction mixtures containing a fixed amount of plasmid DNA (e.g., 100 ng) in a suitable buffer (e.g., 0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0).[1]
-
Add varying concentrations of the test compound (this compound), typically ranging from 0x to 8x the MIC.[1]
-
For time-dependent analysis, use a fixed concentration of the compound and incubate for different time intervals (e.g., 0 to 120 minutes).[1]
-
Stop the reactions and add a gel loading dye.
-
Load the samples onto a 1.2% agarose gel.[12]
-
Perform electrophoresis at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.[12]
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.[12]
-
Interpretation: A decrease in the intensity of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band with increasing drug concentration or time indicates DNA intercalation.[1]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism and experimental workflows.
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [ouci.dntb.gov.ua]
- 5. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactoquinomycin, a novel anticancer antibiotic. I. Taxonomy, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. med.upenn.edu [med.upenn.edu]
Lactoquinomycin B: A Technical Guide to its Function as a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactoquinomycin B is a pyranonaphthoquinone antibiotic, structurally characterized as the 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A.[1][2] While research specific to this compound is limited, its close structural similarity to Lactoquinomycin A suggests a shared mechanism of action centered on DNA intercalation. This guide synthesizes the available data on this compound and extrapolates from the known functions of Lactoquinomycin A to provide a comprehensive technical overview of its role as a DNA intercalating agent. This document covers its mechanism of action, available quantitative data, detailed experimental protocols for assessing its DNA binding properties, and the cellular pathways it likely perturbs.
Introduction to this compound
This compound is a member of the pyranonaphthoquinone family of antibiotics, produced by Streptomyces species.[1][2] Its structure is closely related to Lactoquinomycin A, with the key distinction being the presence of a 4a,10a-epoxide group.[1][2] This structural modification is associated with a reduction in its biological activity compared to Lactoquinomycin A.[3] Despite its weaker antibacterial profile, this compound has demonstrated cytotoxic effects against various human and murine tumor cell lines, indicating its potential as a scaffold for anticancer drug development.[1][2]
Mechanism of Action: DNA Intercalation
The primary mechanism of action for this compound, inferred from studies on Lactoquinomycin A, is the intercalation into double-stranded DNA.[3] This process involves the insertion of its planar pyranonaphthoquinone ring system between the base pairs of the DNA double helix.[3] This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription.[3] The consequence of this DNA damage is the induction of the SOS response in bacteria and apoptotic pathways in eukaryotic cells.
DNA Damage Induction
Studies on Lactoquinomycin A using in vivo dual-reporter assays have shown that it induces DNA damage without inhibiting protein synthesis.[3] This is a key characteristic of DNA intercalating agents. The structural similarity strongly suggests that this compound acts through a similar pathway.
Alteration of DNA Topology
A hallmark of DNA intercalators is their ability to unwind the DNA helix, leading to a change in its supercoiling. Gel mobility shift assays with Lactoquinomycin A have demonstrated its ability to convert supercoiled plasmid DNA into its relaxed form in a concentration- and time-dependent manner.[3][4] This provides strong evidence for its intercalative binding mode.
Quantitative Data
Quantitative data specifically for this compound is sparse in the available literature. Most comparative studies focus on the more potent Lactoquinomycin A.
| Parameter | This compound | Lactoquinomycin A | Reference Compound |
| Antibacterial Activity (MIC) | Weaker activity (1 to >32 µg/mL) | Potent activity (0.06–2 µg/mL against Gram-positive bacteria) | Doxorubicin (MIC = 0.25 µg/mL) |
| Cytotoxicity | Displayed against human and murine tumor cell lines | Significant anticancer activity | - |
| Acute Toxicity (LD50 in mice) | ~40 mg/kg (intravenous) | - | - |
Table 1: Summary of available quantitative data for this compound and comparison with Lactoquinomycin A.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the DNA intercalating properties of this compound, adapted from protocols used for Lactoquinomycin A.
Ethidium Bromide (EtBr) Displacement Assay
This assay is used to determine the ability of a compound to displace EtBr from DNA, which is indicative of an intercalative binding mode. A reduction in fluorescence intensity of the EtBr-DNA complex upon addition of the test compound suggests intercalation.
Protocol:
-
DNA Preparation: Extract genomic DNA from a suitable bacterial strain (e.g., S. aureus ATCC25923) using a standard extraction method.
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing:
-
Tris buffer (0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0)
-
Ethidium Bromide (final concentration, e.g., 2 µM)
-
Extracted DNA (final concentration, e.g., 20 µM)
-
-
Incubation: Incubate the mixture at room temperature in the dark for 10 minutes to allow for EtBr-DNA complex formation.
-
Compound Addition: Add varying concentrations of this compound (e.g., 0 to 8x MIC) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 545 nm and an emission wavelength of 595 nm.
-
Data Analysis: Plot the percentage of fluorescence intensity against the concentration of this compound. A dose-dependent decrease in fluorescence indicates DNA intercalation.
Gel Mobility Shift Assay
This assay visualizes the effect of a compound on the topology of supercoiled DNA. Intercalating agents cause the supercoiled DNA to unwind and relax, resulting in a slower migration through an agarose gel.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Supercoiled plasmid DNA (e.g., pUC19, 100 ng)
-
Tris buffer (0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0)
-
Varying concentrations of this compound (e.g., 0 to 8x MIC)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes for concentration-dependent assay; varying times for time-dependent assay).
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Run the gel in 1x TAE buffer at a constant voltage (e.g., 100 V) until sufficient separation is achieved.
-
-
Visualization:
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV illumination.
-
-
Analysis: Compare the migration of the treated DNA with the untreated control. A shift from the faster-migrating supercoiled form to the slower-migrating relaxed circular form indicates DNA intercalation.
Cellular Signaling Pathways
The induction of DNA damage by this compound is expected to trigger a cascade of cellular signaling events, culminating in cell cycle arrest and apoptosis in cancer cells.
DNA Damage Response (DDR) Pathway
In eukaryotic cells, DNA damage is sensed by proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activate ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.
p53-Mediated Apoptosis
Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair. However, in the case of extensive and irreparable damage, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and Puma, and downregulating anti-apoptotic proteins like Bcl-2. This leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Conclusion and Future Directions
This compound, a structural analog of Lactoquinomycin A, is a promising DNA intercalating agent with cytotoxic activity against tumor cells. While direct experimental evidence for its mechanism of action is limited, the extensive research on Lactoquinomycin A provides a strong foundation for understanding its biological activities. Future research should focus on obtaining specific quantitative data for this compound's DNA binding affinity (e.g., binding constants) and its IC50 values against a panel of cancer cell lines. Furthermore, detailed studies on its effects on topoisomerases and the elucidation of the specific signaling pathways it modulates will be crucial for its development as a potential therapeutic agent. The experimental protocols and mechanistic frameworks provided in this guide offer a roadmap for such future investigations.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Lactoquinomycin B Against Gram-positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Lactoquinomycin B, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Introduction
This compound is a quinone-containing antibiotic that belongs to the lactoquinomycin class of natural products. It is structurally related to Lactoquinomycin A, from which it is derived as a 4a,10a-epoxide derivative.[1] While much of the research has focused on the more potent Lactoquinomycin A, understanding the antibacterial profile of this compound is crucial for structure-activity relationship studies and potential future antibiotic development. This guide synthesizes the available data on the activity of this compound against clinically relevant Gram-positive pathogens.
Quantitative Antibacterial Spectrum of this compound
The antibacterial activity of this compound against a range of Gram-positive bacteria has been evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The available data indicates that this compound exhibits weaker antibacterial activity compared to its parent compound, Lactoquinomycin A.[2] The structural modification, specifically the 4a,10a-epoxide, is suggested to play a role in this reduced biological activity.[2]
The following table summarizes the reported MIC values for this compound against various Gram-positive bacterial strains. For comparative purposes, the activity of Lactoquinomycin A is also included.
| Gram-Positive Bacterium | Strain | This compound MIC (µg/mL) | Lactoquinomycin A MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 2 | 0.25 |
| Staphylococcus aureus (MSSA) | CCARM 3089 | 1 | 0.125 |
| Staphylococcus aureus (MRSA) | CCARM 3090 | >32 | 0.5 |
| Enterococcus faecium | ATCC 19434 | 4 | 1 |
| Enterococcus faecalis | ATCC 19433 | 4 | 2 |
Data sourced from Chung et al., 2020.
Proposed Mechanism of Action
While the specific signaling pathways of this compound have not been extensively elucidated, its mechanism of action is inferred to be similar to that of Lactoquinomycin A, albeit with reduced potency. Lactoquinomycin A has been shown to induce DNA damage by intercalating into double-stranded DNA.[2][3] This action is distinct from a mechanism that would inhibit protein synthesis. The proposed mechanism for Lactoquinomycin A involves the following steps:
-
Cellular Uptake: The molecule penetrates the bacterial cell envelope.
-
DNA Intercalation: Lactoquinomycin A inserts itself between the base pairs of the bacterial DNA.
-
Topoisomerase Inhibition: This intercalation is thought to interfere with the function of DNA topoisomerases, enzymes crucial for DNA replication and repair.
-
DNA Damage: The disruption of DNA processes leads to the accumulation of DNA damage.
-
Inhibition of Macromolecular Synthesis: Consequently, essential cellular processes such as DNA replication and transcription are inhibited, ultimately leading to bacterial cell death.
Given that this compound is a derivative of Lactoquinomycin A, it is hypothesized to follow a similar, DNA-damaging pathway. The presence of the 4a,10a-epoxide group in this compound likely hinders its ability to efficiently intercalate into the DNA helix, resulting in its observed weaker antibacterial activity.
Caption: Proposed mechanism of Lactoquinomycin A, likely similar for this compound.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly employed technique.
Broth Microdilution Assay for MIC Determination
1. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test Gram-positive bacterium from a fresh agar plate.
- Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
- Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];
prep_dilutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];
inoculate_plate [label="Inoculate Microtiter Plate", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];
read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"];
determine_mic [label="Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_inoculum;
start -> prep_dilutions;
prep_inoculum -> inoculate_plate;
prep_dilutions -> inoculate_plate;
inoculate_plate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates inhibitory activity against a selection of Gram-positive bacteria, although it is less potent than its structural analog, Lactoquinomycin A. The available data suggests that its mechanism of action is likely similar, involving the induction of DNA damage. The provided experimental protocols offer a standardized approach for further investigation into the antibacterial spectrum of this compound. Future research could focus on elucidating the precise molecular interactions of this compound with bacterial DNA and topoisomerases to better understand the structure-activity relationships within this class of antibiotics. Such studies are essential for the rational design of new and more effective antibacterial agents.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Lactoquinomycin B on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactoquinomycin B, a novel antibiotic, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available research to provide a comprehensive overview of its anti-cancer properties, with a focus on its mechanism of action, effects on cellular signaling pathways, and methodologies for its study. Due to the limited availability of specific quantitative data for this compound, this guide incorporates detailed information from its close structural analog, Lactoquinomycin A, to provide a more complete understanding of its potential as an anti-cancer agent. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is a novel antibiotic isolated from Streptomyces tanashiensis, alongside its analog Lactoquinomycin A.[1] Structurally, it is characterized as a 4a,10a-epoxide derivative of Lactoquinomycin A.[1] Early studies have indicated that this compound exhibits inhibitory activity against bacteria, particularly Gram-positive organisms, and displays cytotoxicity against both human and murine tumor cell lines.[1] While its potential as an anti-cancer agent is recognized, detailed quantitative studies on its specific cytotoxic effects and mechanisms of action are not as extensively documented as those for Lactoquinomycin A. This guide aims to consolidate the existing knowledge on this compound and supplement it with data from its better-studied counterpart to illuminate its therapeutic potential.
Cytotoxic Activity of Lactoquinomycins
Table 1: Cytotoxicity (IC50) of Lactoquinomycin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L5178Y (Doxorubicin-resistant) | Mouse Leukemia | > 0.08 | [3] |
Note: The data for Lactoquinomycin A is provided as a reference due to the limited availability of specific IC50 values for this compound.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, studies on Lactoquinomycin A provide significant insights into the potential pathways through which this compound may exert its cytotoxic effects.
Induction of DNA Damage and Radical Formation
Lactoquinomycin A has been shown to inhibit the biosynthesis of DNA, RNA, and protein.[3] A primary mechanism of its cytotoxicity is believed to be the generation of superoxide and hydroxyl radicals.[3] This leads to a significant reduction in cellular NADH and ATP levels, ultimately causing rapid cell death.[3] Given the structural similarity, it is plausible that this compound shares this ability to induce oxidative stress and disrupt cellular metabolism. Lactoquinomycin A is also known to intercalate into double-stranded DNA, causing a conformational change from a supercoiled to a relaxed state, which can interfere with DNA replication and repair processes.[2][4]
Inhibition of AKT Signaling
Lactoquinomycin A has been identified as an inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[2] AKT is a crucial node in signaling pathways that promote cell survival, proliferation, and angiogenesis. By inhibiting AKT, Lactoquinomycin A can disrupt these pro-survival signals and promote apoptosis.
A proposed mechanism for the cytotoxic action of Lactoquinomycin A, and potentially B, is depicted in the following signaling pathway diagram.
Caption: Proposed mechanism of action for Lactoquinomycin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of compounds like this compound.
Cell Culture
-
Cell Lines: Select appropriate human or murine cancer cell lines (e.g., L5178Y, MCF-7, HeLa).
-
Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the drug that causes a 50% reduction in cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described above.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Secrets of Lactoquinomycin B: A Guide to its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Lactoquinomycin B, a naturally occurring naphthoquinone antibiotic.[1][2] Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on the compound's antibacterial and anticancer properties, detailing the impact of structural modifications on its biological activity. Through a systematic presentation of quantitative data, experimental protocols, and visual diagrams, this guide serves as a critical resource for the ongoing exploration of this compound and its analogs as potential therapeutic agents.
Core Structure and Key Analogs
This compound is a polyketide antibiotic produced by Streptomyces tanashiensis.[1] Its core structure is characterized by a naphthoquinone moiety fused to a γ-lactone ring. A key structural feature that distinguishes it from its more potent precursor, Lactoquinomycin A, is the presence of a 4a,10a-epoxide.[1][3] This modification has been shown to significantly influence its biological activity. Other notable analogs include N-methyl lactoquinomycin A and menoxymycin A.
Structure-Activity Relationship Insights
The primary determinant of this compound's biological activity lies in the modifications of its core structure, particularly when compared to Lactoquinomycin A. The introduction of the 4a,10a-epoxide in this compound generally leads to a reduction in antibacterial potency against Gram-positive bacteria.[3] This suggests that the planarity and electronic properties of the aromatic system are crucial for its interaction with the biological target.
The proposed mechanism of action for the parent compound, Lactoquinomycin A, involves intercalation into DNA, leading to DNA damage and subsequent inhibition of DNA replication and RNA transcription.[3][4] It is highly probable that this compound shares a similar mechanism, with the epoxide group potentially altering the efficiency of this intercalation.
Quantitative Analysis of Biological Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and related compounds against various bacterial strains, providing a clear comparison of their antibacterial efficacy.
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecium | E. faecalis | S. enterica | E. coli | K. pneumoniae |
| Lactoquinomycin A | 0.06 - 0.5 µg/mL | 0.25 - 0.5 µg/mL | 0.06 µg/mL | 2 µg/mL | 0.03 - 1 µg/mL | 16 - >32 µg/mL | >32 µg/mL |
| This compound | 1 µg/mL | 1 µg/mL | 4 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |
| N-methyl lactoquinomycin A | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |
| Menoxymycin A | 4 µg/mL | 4 µg/mL | 4 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |
Data compiled from Chung et al., 2021.[3][4]
Key Experimental Methodologies
A foundational aspect of SAR studies is the robust and reproducible nature of the experimental protocols. Below are the detailed methodologies for the key assays used in the evaluation of this compound and its analogs.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Bacterial Strain Preparation: Bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), are cultured overnight in nutrient broth or brain heart infusion for vancomycin-resistant Enterococcus faecalis (VREF).[5]
-
Inoculum Preparation: The overnight cultures are diluted to achieve a final inoculum of 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.
-
Compound Dilution: The test compounds (this compound and its analogs) are serially diluted in the appropriate broth to create a range of concentrations.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ampicillin and tetracycline are often used as positive controls.[3]
DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Reaction Mixture Preparation: A solution containing bacterial DNA (e.g., from S. aureus) and ethidium bromide (EtBr) is prepared in a suitable buffer.
-
Fluorescence Measurement: The initial fluorescence of the DNA-EtBr complex is measured using a spectrofluorometer (excitation at 545 nm, emission at 595 nm).[3]
-
Compound Addition: Increasing concentrations of the test compound (e.g., Lactoquinomycin A) are added to the reaction mixture.[3]
-
Fluorescence Quenching: The reduction in fluorescence intensity is measured after each addition. Displacement of EtBr from the DNA by the test compound leads to a decrease in fluorescence. Doxorubicin is typically used as a positive control, while a non-intercalating antibiotic like Ciprofloxacin serves as a negative control.[3]
Plasmid DNA Mobility Shift Assay
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pUC19) is incubated with varying concentrations of the test compound at different time points.[3][4]
-
Agarose Gel Electrophoresis: The reaction mixtures are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with a DNA-binding dye.
-
Analysis: Intercalation of the compound into the supercoiled plasmid DNA causes it to unwind and migrate slower, resulting in a shift from the supercoiled form to the relaxed form.[3][4]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes and relationships in Lactoquinomycin SAR studies, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway for Lactoquinomycin A's antibacterial activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship of a key SAR finding for this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound, primarily defined by its comparison to Lactoquinomycin A, underscores the critical role of the 4a,10a-epoxide in modulating its biological activity. While this modification reduces its antibacterial potency, further investigation into other structural alterations could lead to the development of novel analogs with improved therapeutic indices. Future research should focus on the synthesis of a broader range of derivatives to probe the SAR more deeply, including modifications to the lactone ring and the quinone moiety. Such studies, guided by the methodologies outlined in this document, will be instrumental in unlocking the full therapeutic potential of the lactoquinomycin scaffold.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactoquinomycin, a novel anticancer antibiotic. I. Taxonomy, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lactoquinomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactoquinomycin B, a naphthoquinone antibiotic. The described methodology is based on the widely accepted broth microdilution technique. Additionally, this document summarizes the known antibacterial activity of this compound and illustrates its presumed mechanism of action.
Introduction
This compound is an antibiotic that belongs to the naphthoquinone class of compounds. It is a 4a,10a-epoxide derivative of Lactoquinomycin A and has demonstrated inhibitory activity, particularly against Gram-positive bacteria.[1] Understanding the potency of novel antimicrobial agents is crucial for drug development, and the MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. This protocol provides a step-by-step guide to performing a reliable and reproducible MIC assay for this compound.
Data Presentation
The antibacterial efficacy of this compound is concentration-dependent. The following table summarizes the reported MIC values of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For comparison, the MIC values of its parent compound, Lactoquinomycin A, are also presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Lactoquinomycin A
| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |
| Staphylococcus aureus ATCC25923 | 2 | 0.06 |
| Enterococcus faecium ATCC19434 | 4 | 0.5 |
| Enterococcus faecalis ATCC19433 | 4 | 0.5 |
| Escherichia coli ATCC25922 | >32 | 16 |
| Klebsiella pneumoniae ATCC13883 | >32 | >32 |
| Salmonella enterica ATCC14028 | 1 | 0.03 |
Data sourced from Chung et al., 2020.[2]
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound. This method involves exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium.
Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Solvent for this compound (e.g., DMSO, sterile water)
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells except for the first column.
-
In the first column, add 200 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate from columns 1 to 11.
-
Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
References
Application Notes and Protocols: Time-Kill Kinetics Assay for Lactoquinomycin B against Staphylococcus aureus
These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal or bacteriostatic activity of Lactoquinomycin B against Staphylococcus aureus using a time-kill kinetics assay. This information is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Introduction
This compound is a quinone-containing antibiotic belonging to the lactoquinomycin family, which has demonstrated inhibitory activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1] Understanding the pharmacodynamics of a novel antibiotic is crucial for its development. The time-kill kinetics assay is a fundamental in vitro method used to assess the concentration-dependent and time-dependent killing of a bacterium by an antimicrobial agent. This assay provides valuable insights into whether an antibiotic exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) properties.[2]
The closely related compound, Lactoquinomycin A, has been shown to exert its antibacterial effect by inducing DNA damage through intercalation, leading to a switch in plasmid DNA from a supercoiled to a relaxed form.[3][4][5] It is plausible that this compound shares a similar mechanism of action. These application notes will detail the protocol for performing a time-kill kinetics assay with this compound against S. aureus and provide a framework for data interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data for a time-kill kinetics assay of this compound against S. aureus. This data is structured for clear comparison and is based on typical results expected from such an assay.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 (MSSA) | 0.5 |
| S. aureus ATCC 43300 (MRSA) | 1.0 |
Note: The MIC values are hypothetical and should be determined experimentally for this compound.
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)
| Time (hours) | Mean Log10 CFU/mL (± SD) |
| Growth Control | |
| 0 | 5.7 ± 0.1 |
| 2 | 6.5 ± 0.2 |
| 4 | 7.8 ± 0.1 |
| 8 | 8.9 ± 0.2 |
| 24 | 9.5 ± 0.3 |
| This compound (1x MIC) | |
| 0 | 5.7 ± 0.1 |
| 2 | 5.5 ± 0.2 |
| 4 | 5.3 ± 0.1 |
| 8 | 5.4 ± 0.2 |
| 24 | 5.8 ± 0.3 |
| This compound (4x MIC) | |
| 0 | 5.7 ± 0.1 |
| 2 | 4.8 ± 0.2 |
| 4 | 3.9 ± 0.1 |
| 8 | 2.5 ± 0.2 |
| 24 | 2.1 ± 0.3 |
| This compound (8x MIC) | |
| 0 | 5.7 ± 0.1 |
| 2 | 3.9 ± 0.2 |
| 4 | 2.6 ± 0.1 |
| 8 | <2.0 |
| 24 | <2.0 |
Note: This data is illustrative. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a <3-log10 reduction in CFU/mL.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
S. aureus strain (e.g., ATCC 29213 or ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Incubator (37°C)
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies of S. aureus from an overnight agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Time-Kill Kinetics Assay
Objective: To evaluate the rate and extent of killing of S. aureus by this compound over time.
Materials:
-
This compound stock solution
-
S. aureus strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C, 150 rpm)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Timer
Protocol:
-
Prepare an overnight culture of S. aureus in CAMHB.
-
Inoculate fresh CAMHB with the overnight culture and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Also, prepare a growth control flask without the antibiotic.
-
Inoculate each flask with the mid-log phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with constant shaking (150 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
-
Plot the mean Log10 CFU/mL versus time for each concentration of this compound and the growth control.
Visualizations
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay of this compound against S. aureus.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound against S. aureus.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Lactoquinomycin B using MTT and SRB Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoquinomycin B is a novel antibiotic belonging to the naphthoquinone class, which has demonstrated significant biological activity, including antibacterial and antitumor properties. Preliminary studies have shown that this compound exhibits cytotoxic effects against various human and murine tumor cell lines. This document provides detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulphorhodamine B) assay.
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells. The SRB assay, on the other hand, is a cell staining method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the cell number.
Data Presentation
While specific IC50 values for this compound from MTT or SRB assays are not extensively reported in publicly available literature, the compound has been shown to possess cytotoxic activity. For context, a related compound, Lactoquinomycin A, has demonstrated potent cytotoxicity against various cancer cell lines.
Table 1: Reported Cytotoxicity of Lactoquinomycin A (for reference)
| Cell Line | IC50 (ng/mL) | Organism | Assay Type |
| K562 (human leukemia) | 33 | Human | Not Specified |
| L5178Y (murine lymphoma) | 20 | Mouse | Not Specified |
Note: This data is for Lactoquinomycin A and should be used as a reference to indicate the potential potency of this compound. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
MTT Assay Protocol
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
SRB Assay Protocol
This protocol outlines the steps for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water or distilled water to remove TCA and unbound cells.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the results to determine the IC50 value of this compound.
-
Visualization of Experimental Workflows and Potential Mechanism
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Application Notes: Lactoquinomycin B for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
Lactoquinomycin B is a naturally occurring antibiotic belonging to the pyranonaphthoquinone (PNQ) class of polyketides, originally isolated from Streptomyces tanashiensis and Streptomyces bacillaris.[1][2] It is a structural analog of the more potent Lactoquinomycin A.[1][2] With the rise of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), there is a pressing need for novel antimicrobial agents. This compound has demonstrated inhibitory activity against Gram-positive bacteria, including MRSA, making it a subject of interest for further investigation and potential therapeutic development.[2] These notes provide an overview of its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
The primary mechanism of action for the closely related and more potent Lactoquinomycin A involves the induction of DNA damage by intercalating into double-stranded DNA.[1][3] This process disrupts DNA replication and repair, ultimately leading to bacterial cell death. An in vivo dual-reporter assay confirmed that Lactoquinomycin A induces DNA damage but does not inhibit protein synthesis.[1][3] this compound is the 4a,10a-epoxide derivative of Lactoquinomycin A, and this structural modification is believed to be responsible for its comparatively weaker antibacterial activity.[1][2] While its specific mode of action has been studied less extensively, it is presumed to follow a similar DNA-targeting pathway.
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Lactoquinomycin B-DNA Interactions via Gel Mobility Shift Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Gel Mobility Shift Assay (EMSA), also known as a gel retardation assay, for the qualitative and semi-quantitative analysis of the interaction between the novel antibiotic, Lactoquinomycin B, and DNA.
Introduction
This compound is a pyranonaphthoquinone antibiotic, identified as a 4a,10a-epoxide derivative of Lactoquinomycin A.[1] While its precise mechanism of action is still under investigation, its structural similarity to known DNA intercalating agents suggests that its biological activity may stem from its ability to bind to DNA, thereby disrupting essential cellular processes such as DNA replication and transcription. The Gel Mobility Shift Assay is a sensitive and straightforward electrophoretic technique used to detect interactions between molecules and nucleic acids.[2] The principle of the assay is based on the observation that a DNA fragment bound by another molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound DNA, resulting in a "shifted" band. This method is highly adaptable for studying the interactions of small molecules, like this compound, with DNA.
Application
The Gel Mobility Shift Assay can be employed to:
-
Determine if this compound directly binds to DNA.
-
Assess the relative binding affinity of this compound to different DNA sequences or structures (e.g., supercoiled vs. linear DNA).
-
Characterize the concentration-dependent binding of this compound to DNA.
-
Screen for and characterize other small molecules with DNA-binding properties.
A study on the related compound, Lactoquinomycin A, demonstrated its ability to intercalate with DNA, causing a conformational change in plasmid DNA from a supercoiled to a relaxed state, which was observed using a gel mobility shift assay.[2][3] This suggests that a similar approach would be effective for characterizing the DNA binding properties of this compound.
Quantitative Data Summary
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound | Gram-positive bacteria | 1 to >32 | |
| Lactoquinomycin A | S. aureus | ATCC 43300 (MRSA) | 0.25 |
| S. aureus | CCARM 3008 (MRSA) | 0.5 | |
| S. aureus | CCARM 3013 (MRSA) | 0.5 | |
| E. faecium | ATCC 19434 | 0.06 | |
| E. faecalis | ATCC 19433 | 2 | |
| S. enterica | ATCC 14028 | 0.03 | |
| E. coli | ATCC 25922 | 16 | |
| K. pneumoniae | ATCC 10031 | >32 |
Data sourced from Chung et al. (2020).[3]
Detailed Experimental Protocols
This section provides a detailed protocol for performing a gel mobility shift assay to investigate the interaction between this compound and a DNA probe. This protocol is based on established EMSA procedures and can be optimized as needed.
I. Materials and Reagents
-
DNA Probe: A suitable DNA probe, such as a short double-stranded oligonucleotide (20-50 bp) or a small plasmid DNA (e.g., pUC18). The DNA can be end-labeled with a non-radioactive tag such as biotin or a fluorescent dye for detection.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and protected from light.
-
Binding Buffer (10X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 50% glycerol. Store at -20°C.
-
Nuclease-free Water
-
Loading Dye (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% glycerol in water. Store at 4°C.
-
Non-denaturing Polyacrylamide Gel (e.g., 6%): Prepare using acrylamide/bis-acrylamide solution, TBE buffer, APS, and TEMED.
-
Running Buffer (1X TBE): 89 mM Tris base, 89 mM Boric acid, 2 mM EDTA.
-
Detection Reagents: Appropriate reagents for visualizing the labeled DNA probe (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin-labeled probes, or a fluorescence imager for fluorescently-labeled probes).
II. DNA Probe Preparation
-
Oligonucleotide Probes:
-
Synthesize complementary single-stranded oligonucleotides, one of which is 5'-end labeled with biotin or a fluorescent dye.
-
Anneal the labeled and unlabeled oligonucleotides by mixing them in a 1:1 molar ratio in annealing buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Plasmid DNA Probes:
-
Use commercially available supercoiled plasmid DNA or purify it using a standard plasmid purification kit. The conformational change from supercoiled to relaxed upon binding of an intercalating agent can be observed.
-
III. Binding Reaction Setup
-
Set up the binding reactions in 0.5 mL microcentrifuge tubes on ice. The final reaction volume is typically 20 µL.
-
Prepare a master mix containing the binding buffer and the labeled DNA probe.
-
Aliquot the master mix into individual tubes.
-
Add varying concentrations of this compound to each tube. Include a no-drug control. The final concentration of the solvent (e.g., DMSO) should be kept constant across all reactions and should not exceed 5%.
-
The components should be added in the following order:
-
Nuclease-free water
-
10X Binding Buffer (to a final concentration of 1X)
-
Labeled DNA probe (e.g., 10-50 fmol)
-
This compound (at desired concentrations)
-
-
Gently mix the components and incubate at room temperature for 30 minutes, protected from light.
IV. Non-Denaturing Polyacrylamide Gel Electrophoresis
-
Pre-run the non-denaturing polyacrylamide gel in 1X TBE buffer at 100 V for 30-60 minutes to equilibrate the gel.
-
After the binding reaction incubation, add 4 µL of 6X loading dye to each 20 µL reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in 1X TBE buffer at 4°C. The electrophoresis time will depend on the size of the DNA probe and the percentage of the gel.
-
Monitor the migration of the dye fronts to determine the stopping point.
V. Detection of DNA Bands
The detection method will depend on the label used for the DNA probe.
-
For Biotin-labeled Probes:
-
Transfer the DNA from the gel to a positively charged nylon membrane via electroblotting.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane to remove unbound conjugate.
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
For Fluorescently-labeled Probes:
-
The gel can be directly imaged using a fluorescence imager with the appropriate excitation and emission filters.
-
VI. Data Analysis
The interaction of this compound with DNA will be indicated by the appearance of a new, slower-migrating band (the this compound-DNA complex) and a corresponding decrease in the intensity of the free DNA band. With increasing concentrations of this compound, the intensity of the shifted band should increase. For plasmid DNA, intercalation will lead to a change in conformation, which can also be visualized as a shift in mobility.
Visualizations
Experimental Workflow
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dual-Reporter Assay for Assessing Lactoquinomycin B-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoquinomycin B is a novel antibiotic belonging to the pyranonaphthoquinone family, structurally related to Lactoquinomycin A.[1][2] While Lactoquinomycin A has been demonstrated to induce DNA damage by intercalating into double-stranded DNA, the precise mechanism of this compound is an active area of investigation.[1][3] Its cytotoxic effects against various human and murine tumor cell lines suggest that it may also function as a DNA-damaging agent.[2]
This application note provides a detailed protocol for a dual-reporter assay to quantitatively assess DNA damage induced by this compound in a cellular context. The assay utilizes a dual-luciferase system, a robust and sensitive method for monitoring cellular events.[4][5] One reporter gene, driven by a DNA damage-inducible promoter, serves as a sensor for genotoxic stress. A second reporter, under the control of a constitutive promoter, acts as an internal control to normalize for variations in transfection efficiency and cell viability.[6][7] This system offers a high-throughput compatible method for screening and characterizing potential DNA-damaging agents like this compound.
Principle of the Assay
The dual-reporter assay for DNA damage is based on the transcriptional activation of a reporter gene in response to cellular DNA damage. A plasmid vector is engineered to contain a firefly luciferase gene under the control of a promoter that is activated by the DNA Damage Response (DDR) pathway. A common choice for such a promoter is one containing binding sites for the p53 tumor suppressor protein, a key mediator of the DDR.[8] In response to DNA damage, p53 is activated and binds to this promoter, driving the expression of firefly luciferase.
To account for potential off-target effects of the test compound on general transcription or cell health, a second plasmid is co-transfected. This plasmid contains a Renilla luciferase gene driven by a constitutive promoter, such as the SV40 or TK promoter, which provides a constant level of expression.[6][9][10] By measuring the activity of both luciferases sequentially from the same cell lysate, the firefly luciferase signal can be normalized to the Renilla luciferase signal.[5] This normalization provides a specific and quantitative measure of the DNA damage-inducing potential of the compound.
Signaling Pathway of this compound-Induced DNA Damage
This compound, like its analog Lactoquinomycin A, is hypothesized to intercalate into DNA, leading to distortions in the DNA helix. This can result in the formation of DNA adducts and, subsequently, single-strand breaks (SSBs) and double-strand breaks (DSBs) during DNA replication and transcription.[1][3][11] DSBs are particularly cytotoxic lesions that trigger a robust DNA Damage Response (DDR) pathway.[12][13]
The DDR is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12][13] Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DSBs and SSBs, respectively. These kinases phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.[13] Phosphorylation stabilizes p53, allowing it to accumulate in the nucleus and function as a transcription factor. Activated p53 then induces the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[8][13]
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line proficient in the p53 pathway (e.g., HCT116, U2OS).
-
Reporter Plasmids:
-
pGL4.38[luc2P/p53 RE/Hygro] Vector (Firefly luciferase under a p53 response element).
-
pRL-TK Vector (Renilla luciferase under the Herpes Simplex Virus thymidine kinase promoter).[6]
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Cell Culture Medium: (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Positive Control: Doxorubicin or Etoposide (known DNA damaging agents).
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. No. E1910).[5]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
White, opaque 96-well microplates.
-
Luminometer with dual injectors.
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
The day before transfection, seed the chosen human cell line into a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For HCT116 cells, a density of 1 x 104 cells per well is a good starting point.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Co-transfection of Reporter Plasmids:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect 100 ng of the pGL4.38[luc2P/p53 RE/Hygro] vector and 10 ng of the pRL-TK vector. The 10:1 ratio of firefly to Renilla plasmid is a common starting point and may need optimization for your specific cell line.
-
Add the transfection complexes to the cells and gently rock the plate to ensure even distribution.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
After 24 hours of transfection, remove the medium containing the transfection complexes.
-
Add fresh cell culture medium containing various concentrations of this compound. Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest this compound concentration.
-
Positive Control: Medium with a known DNA-damaging agent (e.g., 10 µM Doxorubicin).
-
Untreated Control: Fresh medium only.
-
-
Incubate the cells for another 24-48 hours. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After the treatment period, remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase® Reporter Assay System) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity, followed by the injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luciferase activity.[5] A 2-second pre-read delay followed by a 10-second measurement period is recommended for each reading.
-
Place the 96-well plate into the luminometer and initiate the reading sequence.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity (Relative Luciferase Units, RLU).
-
Normalize the RLU of the treated samples to the RLU of the vehicle control to determine the fold induction of the p53-responsive promoter.
-
Data Presentation
The quantitative data obtained from the dual-reporter assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Raw Luminescence Data
| Treatment | Concentration (µM) | Replicate | Firefly Luciferase (Counts) | Renilla Luciferase (Counts) |
| Vehicle (DMSO) | 0 | 1 | 15,234 | 85,678 |
| 2 | 14,890 | 84,990 | ||
| 3 | 15,567 | 86,123 | ||
| This compound | 0.1 | 1 | 25,678 | 83,456 |
| 2 | 26,112 | 84,012 | ||
| 3 | 24,987 | 82,890 | ||
| 1 | 1 | 89,456 | 80,123 | |
| 2 | 91,234 | 81,567 | ||
| 3 | 88,765 | 79,888 | ||
| 10 | 1 | 256,789 | 75,432 | |
| 2 | 260,123 | 76,098 | ||
| 3 | 254,321 | 74,987 | ||
| Doxorubicin | 10 | 1 | 350,123 | 78,901 |
| 2 | 355,678 | 79,543 | ||
| 3 | 348,901 | 78,123 |
Table 2: Normalized Data and Fold Induction
| Treatment | Concentration (µM) | Mean RLU (Firefly/Renilla) | Standard Deviation | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 0.18 | 0.004 | 1.0 |
| This compound | 0.1 | 0.31 | 0.007 | 1.7 |
| 1 | 1.12 | 0.021 | 6.2 | |
| 10 | 3.40 | 0.085 | 18.9 | |
| Doxorubicin | 10 | 4.47 | 0.112 | 24.8 |
Conclusion
The dual-reporter assay described in this application note provides a sensitive, quantitative, and high-throughput compatible method for assessing the DNA-damaging potential of this compound. By measuring the induction of a DNA damage-responsive reporter, researchers can gain valuable insights into the mechanism of action of this novel antibiotic and its potential as an anticancer agent. The detailed protocol and data presentation guidelines provided herein should enable researchers to successfully implement this assay in their drug discovery and development workflows.
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 6. pRL Renilla Luciferase Control Reporter Vectors [promega.com]
- 7. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 8. signosisinc.com [signosisinc.com]
- 9. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When our genome is targeted by pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lactoquinomycin B: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific in vivo efficacy studies for Lactoquinomycin B in animal models of cancer. Research by Tanaka et al. (1985) demonstrated the in vivo efficacy of a related compound, Lactoquinomycin A, against Ehrlich carcinoma in mice[1]. While this compound has shown in vitro cytotoxicity against human and murine tumor cell lines, its anti-tumor effects in a living organism have not been reported[2].
This document provides a generalized set of application notes and protocols for assessing the in vivo efficacy of a novel compound, such as this compound, using the well-established Ehrlich ascites carcinoma (EAC) murine model. This model is a relevant starting point for in vivo studies based on the known activity of the closely related Lactoquinomycin A.
Overview of this compound
This compound is a pyranonaphthoquinone antibiotic and a 4a,10a-epoxide derivative of Lactoquinomycin A, originally isolated from Streptomyces tanashiensis[2].
Known Biological Activities:
-
Inhibitory activity against Gram-positive bacteria[2].
-
Cytotoxicity against human and murine tumor cell lines in vitro[2].
Toxicology Profile:
-
The median lethal dose (LD50) in mice is approximately 40 mg/kg via intravenous administration[2].
Proposed In Vivo Efficacy Model: Ehrlich Ascites Carcinoma
The EAC model is a rapidly growing, transplantable tumor model widely used for screening potential anticancer agents.
Data Presentation: Hypothetical Efficacy Study
The following tables are templates for presenting quantitative data from a hypothetical in vivo study of this compound in an EAC model.
Table 1: Effect of this compound on Tumor Growth in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 1050 ± 180 | 30 |
| This compound | 20 | 750 ± 150 | 50 |
| This compound | 30 | 450 ± 100 | 70 |
| Positive Control (e.g., Doxorubicin) | 5 | 300 ± 80 | 80 |
Table 2: Effect of this compound on Survival Rate in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) ± SD | Increase in Lifespan (%) |
| Vehicle Control | - | 20 ± 2 | - |
| This compound | 10 | 25 ± 3 | 25 |
| This compound | 20 | 30 ± 4 | 50 |
| This compound | 30 | 35 ± 5 | 75 |
| Positive Control (e.g., Doxorubicin) | 5 | 38 ± 4 | 90 |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Swiss albino or BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Housing: Animals should be housed in sterile cages under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard pellet diet and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Preparation and Inoculation of Ehrlich Ascites Carcinoma Cells
-
Cell Line: EAC cells are maintained by serial intraperitoneal (IP) passage in donor mice.
-
Cell Harvesting: Aspirate ascitic fluid from a donor mouse (typically 7-10 days post-inoculation) under sterile conditions.
-
Cell Counting and Viability: Wash the harvested cells with sterile phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. A viability of >95% is required.
-
Inoculation: Dilute the EAC cells in sterile PBS to the desired concentration. For solid tumors, inject 2.5 x 10^6 cells subcutaneously into the right flank of each mouse. For the ascitic form, inject the same number of cells intraperitoneally.
Dosing and Administration of this compound
-
Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO or another solubilizing agent). The final concentration of the solubilizing agent should be non-toxic to the animals.
-
Treatment Groups:
-
Group 1: Vehicle Control (receives only the vehicle).
-
Group 2: this compound (low dose).
-
Group 3: this compound (medium dose).
-
Group 4: this compound (high dose).
-
Group 5: Positive Control (a known anticancer drug, e.g., Doxorubicin).
-
-
Administration: Administer the treatment intraperitoneally or intravenously daily for a specified period (e.g., 10-14 days), starting 24 hours after tumor inoculation.
Efficacy Assessment
-
Tumor Growth Inhibition (for solid tumors):
-
Measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate the tumor volume using the formula: V = 0.5 x length x width².
-
At the end of the study, sacrifice the animals, excise the tumors, and weigh them.
-
-
Survival Analysis:
-
Monitor the animals daily for signs of toxicity and mortality.
-
Record the date of death for each animal.
-
Calculate the mean survival time and the percentage increase in lifespan compared to the control group.
-
-
Hematological and Biochemical Parameters:
-
Collect blood samples at the time of sacrifice.
-
Perform a complete blood count (CBC) and analyze serum for liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Visualizations
Signaling Pathway
The precise mechanism of action for this compound's cytotoxicity is not fully elucidated. However, the related compound, Lactoquinomycin A, is known to intercalate with DNA and induce DNA damage. A hypothetical signaling pathway leading to apoptosis is depicted below.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy study of this compound in the EAC model.
Caption: Workflow for in vivo efficacy testing in an EAC mouse model.
References
Determining the Acute Toxicity (LD50) of Lactoquinomycin B in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodology for determining the median lethal dose (LD50) of Lactoquinomycin B in a murine model. The provided protocols and data are intended to guide researchers in the fields of pharmacology, toxicology, and preclinical drug development in assessing the acute toxicity profile of this compound.
Introduction
This compound is a novel antibiotic that has demonstrated inhibitory activity against bacteria, particularly Gram-positive organisms, as well as cytotoxic effects against various human and murine tumor cell lines.[1] As with any potential therapeutic agent, establishing a clear understanding of its toxicity profile is a critical step in the drug development process. The LD50 value, representing the dose at which 50% of the test population is expected to die, is a fundamental metric for acute toxicity. The reported LD50 for this compound in mice is approximately 40 mg/kg when administered intravenously.[1] This application note will detail a proposed experimental protocol to reproduce this finding and discuss the potential mechanism of action.
Quantitative Data Summary
The acute toxicity of this compound administered intravenously in mice is summarized in the table below.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mice | Intravenous (i.v.) | ~40 mg/kg | [1] |
Experimental Protocol: Determination of LD50
This protocol outlines a method for determining the LD50 of this compound in mice, based on established acute toxicity testing guidelines. The "Up-and-Down Procedure" (UDP) is recommended to minimize the number of animals required.
3.1. Materials and Reagents
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for dissolving this compound (e.g., DMSO, followed by dilution in saline)
-
Syringes and needles for intravenous injection
-
Animal cages with appropriate bedding, food, and water
3.2. Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c (or other standard strain)
-
Age: 8-12 weeks
-
Weight: 20-25 g
-
Sex: Either male or female (use of a single sex is recommended to reduce variability)
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
3.3. Experimental Procedure
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Subsequently, prepare serial dilutions in sterile saline to achieve the desired final concentrations for injection. The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <5%) to avoid vehicle-induced toxicity.
-
Dose Administration: Administer a single dose of this compound intravenously (i.v.) via the tail vein. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
Up-and-Down Dosing Strategy:
-
Start with a single animal at a dose level estimated to be near the LD50 (e.g., 40 mg/kg).
-
If the animal survives after a defined observation period (e.g., 48 hours), the next animal is given a higher dose (e.g., a 1.3-fold increase).
-
If the animal dies, the next animal is given a lower dose (e.g., a 1.3-fold decrease).
-
This process is continued until a sufficient number of dose reversals (i.e., a survival followed by a death, or vice versa) have been observed to allow for a statistically valid calculation of the LD50.
-
-
Observation:
-
Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for the first 24 hours.
-
Continue to observe the animals daily for a total of 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, weight, and any instances of morbidity or mortality.
-
-
Data Analysis: Calculate the LD50 and its confidence interval using a recognized statistical method, such as the maximum likelihood method, incorporating the data from the up-and-down procedure.
Proposed Signaling Pathway of this compound Cytotoxicity
While the specific signaling pathway for this compound has not been fully elucidated, its structural similarity to Lactoquinomycin A, a 4a,10a-epoxide derivative, suggests a comparable mechanism of action.[1] Lactoquinomycin A is known to induce DNA damage by intercalating into the DNA double helix.[2][3] Furthermore, studies on Lactoquinomycin A have indicated that the formation of reactive oxygen species (radicals) and the subsequent reduction in cellular NADH and ATP levels are crucial for its cytotoxic effects.[4] Based on this, a proposed signaling pathway for this compound is presented below.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the LD50 of this compound.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Application of Lactoquinomycin B in Cell Culture: Application Notes and Protocols
Disclaimer: As of November 2025, detailed experimental protocols and specific quantitative data for the application of Lactoquinomycin B in cancer cell culture are not extensively available in publicly accessible scientific literature. The following application notes and protocols are primarily based on the closely related compound, Lactoquinomycin A , and are intended to serve as a comprehensive starting point for researchers. It is strongly recommended to perform initial dose-response experiments to determine the optimal concentrations and incubation times for this compound in your specific cell lines of interest.
Application Notes for this compound
This compound is a novel antibiotic belonging to the naphthoquinone class of compounds.[1] It has demonstrated inhibitory activity against Gram-positive bacteria and cytotoxic effects against various human and murine tumor cell lines.[1] Structurally, it is a 4a,10a-epoxide derivative of Lactoquinomycin A.[1] While specific data for this compound is limited, the mechanism of action for the closely related Lactoquinomycin A involves the induction of DNA damage through intercalation and the generation of reactive oxygen species (ROS), leading to inhibition of macromolecular biosynthesis and ultimately, cell death.
Key Features:
-
Antineoplastic Activity: Exhibits cytotoxicity against a range of cancer cell lines.[1]
-
Antibacterial Properties: Shows activity primarily against Gram-positive bacteria.
-
Mechanism of Action (Inferred from Lactoquinomycin A): Likely induces apoptosis and inhibits cell proliferation through DNA intercalation and oxidative stress.
Recommendations for Use in Cell Culture:
-
Solubility: Prepare a stock solution in a suitable solvent such as DMSO. Further dilutions should be made in the appropriate cell culture medium.
-
Concentration Range: Based on data for Lactoquinomycin A, a starting concentration range of 10 ng/mL to 10 µg/mL is recommended for initial dose-response studies.
-
Incubation Time: Effects on cell viability and apoptosis can typically be observed within 24 to 72 hours of treatment.
-
Cell Line Selection: Efficacy may vary between different cancer cell types. It is advisable to test a panel of cell lines relevant to your research.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the experimental wells. A positive control known to induce apoptosis or inhibit proliferation in your cell line (e.g., doxorubicin, staurosporine) is also recommended.
Quantitative Data Summary (Lactoquinomycin A)
The following table summarizes the reported inhibitory concentrations for Lactoquinomycin A in various cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Lactoquinomycin A | K562 (Human Leukemia) | Cytotoxicity | IC50 | 33 ng/mL | [2] |
| Lactoquinomycin A | L5178Y (Murine Lymphoma) | Cytotoxicity | IC50 | 20 ng/mL | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Signaling Pathway (Inferred from Lactoquinomycin A)
The proposed mechanism of action for Lactoquinomycin A, which may be similar for this compound, involves the induction of cellular stress leading to apoptosis.
Proposed Signaling Pathway for Lactoquinomycin-Induced Apoptosis
Caption: Proposed signaling pathway of Lactoquinomycin.
References
Application Notes & Protocols: Formulation of Lactoquinomycin B for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Lactoquinomycin B is a novel antibiotic with demonstrated inhibitory activity against Gram-positive bacteria and cytotoxicity against various tumor cell lines.[1] As a member of the pyranonaphthoquinone family of aromatic polyketides, its therapeutic potential is significant. However, like many complex natural products, this compound is a hydrophobic compound, presenting a considerable challenge for its formulation for in vivo administration, particularly for intravenous routes that require aqueous compatibility.
These application notes provide a detailed protocol for a co-solvent-based formulation strategy to enable the systemic delivery of this compound in preclinical animal models. The described methodology focuses on achieving a stable and tolerable formulation suitable for intravenous injection. Additionally, protocols for administration and key considerations for preclinical evaluation are outlined.
2. Physicochemical & Toxicological Data
Proper formulation development begins with an understanding of the compound's fundamental properties. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.47 g/mol | [1] |
| Appearance | Basic substance | [1] |
| Solubility | Soluble in Methanol, DMSO | [2][3] |
| LD₅₀ (Mice, i.v.) | ~40 mg/kg | [1] |
3. Proposed Mechanism of Action: DNA Intercalation and Oxidative Stress
The mechanism of action for this compound is not fully elucidated, but studies on the closely related Lactoquinomycin A suggest a multi-faceted process involving DNA damage.[2][4] It is proposed that Lactoquinomycin A, and likely this compound, intercalates into double-stranded DNA. This interaction can disrupt DNA replication and transcription. Furthermore, the quinone moiety of the molecule may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress, which further damages DNA, proteins, and lipids, ultimately culminating in cell death.
4. Experimental Protocols
4.1. Protocol for Preparation of this compound Formulation
This protocol describes the preparation of a stock solution and a final injectable formulation of this compound using a co-solvent system suitable for intravenous administration in mice. This method is designed to solubilize the hydrophobic compound in a vehicle that is generally well-tolerated at low volumes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. This is the stock solution.
-
Note: The stock solution can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
-
-
Final Formulation Preparation (Example: 1 mg/mL):
-
This procedure should be performed aseptically in a laminar flow hood.
-
The final vehicle composition will be 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).
-
To prepare 1 mL of the final formulation:
-
In a sterile tube, add 400 µL of PEG 400.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Mix gently but thoroughly by inversion or slow vortexing.
-
Slowly add 500 µL of sterile saline while gently mixing. The solution may appear slightly hazy but should be free of precipitates.
-
-
Visually inspect the final solution for any precipitation. If precipitates are observed, the formulation may need to be adjusted (e.g., by increasing the ratio of PEG 400).
-
Formulation Composition Summary:
| Component | Volume (for 1 mL final) | Final Concentration |
| This compound Stock (10 mg/mL in DMSO) | 100 µL | 1 mg/mL |
| PEG 400 | 400 µL | 40% |
| Sterile Saline (0.9% NaCl) | 500 µL | 50% |
| Total DMSO | (from stock) | 10% |
4.2. Protocol for In Vivo Administration in Mice
This protocol details the intravenous administration of the formulated this compound via the lateral tail vein in mice.
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes
-
70% Ethanol
-
Experimental mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
Procedure:
-
Dose Calculation:
-
The LD₅₀ for this compound is ~40 mg/kg.[1] Initial studies should begin with much lower doses (e.g., 1-5 mg/kg).
-
Calculate the required volume for injection based on the animal's body weight and the final formulation concentration.
-
Example: For a 20 g mouse and a 5 mg/kg dose:
-
Dose = 0.020 kg * 5 mg/kg = 0.1 mg
-
Volume = 0.1 mg / 1 mg/mL = 0.1 mL or 100 µL
-
-
-
Administration:
-
Warm the mouse's tail using a heat lamp for 2-3 minutes to induce vasodilation, making the lateral tail veins more visible.[5]
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol.
-
Load the calculated volume of the this compound formulation into a 1 mL syringe with a 27-30 gauge needle.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.[5]
-
Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
5. Experimental Workflow and Evaluation
The overall process for formulating and testing this compound in vivo follows a logical progression from preparation to preclinical assessment.
In Vivo Study Parameters:
| Parameter | Recommendation |
| Animal Model | BALB/c or other appropriate mouse strain (6-8 weeks old) |
| Route of Administration | Intravenous (lateral tail vein) |
| Dose Levels | Start with 1, 5, and 10 mg/kg to assess tolerability |
| Injection Volume | Typically 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse) |
| Monitoring | Body weight, clinical signs of toxicity (daily); Efficacy endpoints relevant to the disease model (e.g., tumor size, bacterial burden) |
Disclaimer: This document provides a generalized protocol and should be adapted based on specific experimental goals and institutional guidelines (IACUC). All animal experiments must be conducted in compliance with local and national regulations. The proposed formulation may require optimization depending on the specific batch of this compound and experimental conditions.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoquinomycin, a novel anticancer antibiotic. II. Physico-chemical properties and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
Application Notes and Protocols for High-Throughput Screening of Lactoquinomycin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoquinomycin B and its analogs are a class of natural products with potential as anticancer and antibacterial agents. Their mechanism of action is believed to involve the induction of DNA damage, similar to the related compound Lactoquinomycin A, which has been shown to intercalate into DNA and alter its topology.[1][2] High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of this compound analogs to identify potent and selective compounds for further drug development.
These application notes provide detailed protocols for three distinct HTS assays suitable for screening this compound analogs: a primary screen to identify compounds that alter DNA topology, and two secondary cell-based screens to quantify DNA damage and assess cytotoxicity.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described HTS assays. Due to the limited availability of public HTS data for this compound, the tables include minimum inhibitory concentration (MIC) values for Lactoquinomycin A and its analogs, and representative IC50 values for well-characterized DNA intercalators to illustrate the expected data output.
Table 1: Antibacterial Activity of Lactoquinomycin Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Lactoquinomycin A | Staphylococcus aureus (MRSA) | 0.25–0.5 | [2] |
| Lactoquinomycin A | Enterococcus faecium | 0.06 - 4 | [3] |
| Lactoquinomycin A | Enterococcus faecalis | 0.06 - 4 | [3] |
| This compound | Gram-positive bacteria | 1 to >32 | [3] |
| N-methyl lactoquinomycin A | Staphylococcus aureus (MRSA) | 0.06 - 4 | [3] |
| Menoxymycin A | Staphylococcus aureus (MRSA) | 0.06 - 4 | [3] |
Table 2: Representative HTS Data for DNA Intercalating Agents (Illustrative)
| Compound | Assay Type | Cell Line | IC50 (µM) | Z'-Factor | Reference |
| Doxorubicin | DNA Relaxation | - | 0.5 | > 0.5 | - |
| Daunorubicin | DNA Intercalation | - | 0.2 | > 0.5 | - |
| Mitoxantrone | γ-H2AX | HeLa | 1.2 | > 0.5 | - |
| Amsacrine | Cytotoxicity | K562 | 0.8 | > 0.5 | - |
Note: The IC50 values for Doxorubicin, Daunorubicin, Mitoxantrone, and Amsacrine are representative and intended to illustrate the type of data generated from the described HTS assays.
Experimental Protocols
Assay 1: High-Throughput DNA Relaxation Assay (Primary Screen)
This biochemical assay identifies compounds that alter the topology of supercoiled DNA, a hallmark of DNA intercalators. The assay is based on the differential fluorescence of a DNA-binding dye when bound to supercoiled versus relaxed DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I (or a similar topoisomerase)
-
DNA intercalating dye (e.g., PicoGreen™, SYBR® Green)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive Control: Doxorubicin or another known DNA intercalator
-
Negative Control: DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a master mix containing supercoiled plasmid DNA (final concentration 5 ng/µL) and Topoisomerase I (sufficient to relax >90% of the DNA in the absence of inhibitors) in assay buffer.
-
Reaction Initiation: Dispense 20 µL of the master mix into each well of the compound-containing plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Staining: Add 20 µL of the DNA intercalating dye, diluted in assay buffer according to the manufacturer's instructions, to each well to stop the reaction and stain the DNA.
-
Signal Detection: Read the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 485/520 nm for SYBR® Green).
-
Data Analysis: A decrease in fluorescence signal compared to the negative control (DMSO) indicates inhibition of DNA relaxation and suggests potential DNA intercalation. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Assay 2: High-Content γ-H2AX Assay for DNA Damage (Secondary Screen)
This cell-based assay quantifies DNA double-strand breaks (DSBs) by immunofluorescently labeling the phosphorylated form of histone H2AX (γ-H2AX), a sensitive marker of DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive Control: Etoposide or Doxorubicin
-
Negative Control: DMSO
-
384-well black, clear-bottom imaging plates
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary Antibody: Alexa Fluor® conjugated secondary antibody
-
Nuclear Stain: DAPI
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a concentration range of the test compounds, positive control, and negative control for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Wash the cells with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the DAPI and the secondary antibody fluorescence channels.
-
Image Analysis: Use automated image analysis software to identify individual nuclei (DAPI signal) and quantify the number and intensity of γ-H2AX foci within each nucleus.
-
Data Analysis: An increase in the number and intensity of γ-H2AX foci compared to the negative control indicates DNA damage. Determine the IC50 value for each compound based on the dose-response curve of γ-H2AX induction.
Assay 3: Cell Viability/Cytotoxicity Assay (Secondary Screen)
This assay measures the effect of the compounds on cell proliferation and viability to determine their cytotoxic potential.
Materials:
-
Human cancer cell line (e.g., HeLa, K562)
-
Complete cell culture medium
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive Control: Staurosporine or Doxorubicin
-
Negative Control: DMSO
-
384-well clear or white microplates (depending on the readout)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Luminescence or fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds, positive control, and negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Signal Detection: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time. Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: A decrease in signal relative to the negative control indicates a reduction in cell viability. Calculate the IC50 value for each compound from the resulting dose-response curve.
Visualizations
DNA Damage Signaling Pathway
Caption: DNA damage response pathway activated by this compound analogs.
High-Throughput Screening Workflow
Caption: Workflow for HTS of this compound analogs.
References
Troubleshooting & Optimization
Improving solubility of Lactoquinomycin B for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Lactoquinomycin B in in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinone-containing antibiotic produced by Streptomyces species.[1] It is structurally a 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A.[1] While the precise mechanism of this compound is not as thoroughly documented, the closely related Lactoquinomycin A is known to act by intercalating with DNA, leading to DNA damage.[2][3] This suggests a similar mode of action for this compound, which has demonstrated inhibitory activity against Gram-positive bacteria and cytotoxicity towards various tumor cell lines.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular formula for this compound is C24H27NO9.[1] Based on this, its calculated molecular weight is approximately 473.43 g/mol .
Q3: What are the main challenges when preparing this compound for in vitro experiments?
A3: Like many hydrophobic molecules, this compound can be challenging to dissolve in aqueous solutions such as cell culture media. This can lead to issues with inaccurate compound concentration and precipitation, which can negatively impact experimental reproducibility and cell health.
Q4: Which solvent is recommended for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This is based on protocols for the structurally similar Lactoquinomycin A, which has been successfully dissolved in DMSO.
Q5: What is the maximum concentration of DMSO that can be used in cell culture assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% to avoid cytotoxic effects. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for dissolving this compound and preparing working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Appropriate sterile cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution. Based on data for the related compound Lactoquinomycin A, a concentration of 10 mg/mL in DMSO is a reasonable starting point.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with your sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the working solutions does not exceed the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Add the working solution to your cell culture plates. It is recommended to add the diluted compound to the medium in the well and mix gently.
-
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table summarizes the known concentration for a stock solution of the related compound, Lactoquinomycin A.
| Compound | Solvent | Stock Solution Concentration | Reference |
| Lactoquinomycin A | DMSO | 12.8 mg/mL | [4] |
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO.
-
Question: I am having difficulty dissolving the this compound powder in DMSO at the recommended concentration. What should I do?
-
Answer:
-
Increase Vortex Time: Ensure you have vortexed the solution for a sufficient amount of time.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.
-
Sonication: If available, sonicate the solution for short bursts to aid dissolution.
-
Lower Concentration: If solubility issues persist, try preparing a lower concentration stock solution in DMSO.
-
Issue 2: I observe precipitation when diluting the DMSO stock solution in my cell culture medium.
-
Question: When I add my this compound DMSO stock to the aqueous cell culture medium, a precipitate forms. How can I prevent this?
-
Answer:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.
-
Increase Final Volume: By increasing the total volume of your working solution, you can lower the final concentration of this compound, which may help it stay in solution.
-
Vortexing During Dilution: Gently vortex or pipette mix the medium while adding the DMSO stock to ensure rapid and even distribution.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability of Lactoquinomycin B in different solvents and buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Lactoquinomycin B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naphthoquinone antibiotic produced by Streptomyces tanashiensis.[1] It exhibits inhibitory activity against Gram-positive bacteria and cytotoxicity against various human and murine tumor cell lines.[1] While the exact signaling pathway for this compound is not fully elucidated, it is believed to act similarly to its analog, Lactoquinomycin A. This proposed mechanism involves the intercalation into DNA, leading to the induction of DNA damage.[2][3] Additionally, many naphthoquinone derivatives are known to generate reactive oxygen species (ROS), which can contribute to cellular damage.[4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on its chemical structure and information available for similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For aqueous solutions, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it with the desired aqueous buffer.
Q3: How should I store this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C.[7][8] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. When stored at 4°C, the stability of quinolone antibiotics in solution is generally limited to a few days to weeks.[7][8]
Q4: Is this compound sensitive to light?
A4: Yes, many quinolone and naphthoquinone antibiotics are known to be sensitive to light.[9] It is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil to prevent photodegradation.
Q5: What is the expected stability of this compound in different pH buffers?
A5: While specific data for this compound is not available, the stability of quinone-containing compounds is often pH-dependent. Generally, they are more stable in acidic to neutral conditions. Alkaline conditions can promote the degradation of the molecule. It is recommended to perform a pH stability profile for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity of this compound in an experiment. | 1. Degradation of the compound: This could be due to improper storage, exposure to light, or use of an inappropriate solvent or buffer pH. 2. Repeated freeze-thaw cycles: This can lead to the degradation of the compound in your stock solution. | 1. Verify storage conditions: Ensure stock solutions are stored at -20°C or below and protected from light. Prepare fresh dilutions for each experiment from a properly stored stock. 2. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 3. Check solvent/buffer compatibility: Ensure the solvent or buffer system is compatible with this compound and your experimental setup. Perform a stability check in your experimental buffer if you suspect degradation. |
| Precipitation of this compound upon dilution in aqueous buffer. | Low aqueous solubility: this compound is a largely hydrophobic molecule and may have limited solubility in aqueous solutions. | 1. Use a co-solvent: Prepare a higher concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low enough not to affect your experiment but high enough to maintain solubility. 2. Sonication: Gentle sonication may help to dissolve small amounts of precipitate. 3. pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the buffer might improve solubility. |
| Inconsistent experimental results. | 1. Inaccurate concentration: This could result from degradation of the stock solution or inaccurate pipetting. 2. Variability in experimental conditions: Factors like incubation time, temperature, and light exposure can affect the stability and activity of the compound. | 1. Quantify stock solution: Periodically check the concentration of your stock solution using UV-Vis spectrophotometry, using the known extinction coefficient in methanol (ε at 239 nm = 15,100 M⁻¹cm⁻¹).[1] 2. Standardize protocols: Ensure all experimental parameters are consistent across all experiments. |
Data Summary
Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.47 g/mol | [1] |
| Melting Point | 149-152 °C (decomposes) | [1] |
| UV Absorbance (in Methanol) | λmax at 239, 287, and 369 nm | [1] |
| Molar Extinction Coefficient (in Methanol) | ε₂₃₉ = 15,100 M⁻¹cm⁻¹ | [1] |
Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours
Disclaimer: The following data is hypothetical and based on the general stability of related naphthoquinone antibiotics. It should be used as a guideline for experimental design, and specific stability studies are recommended for precise determination.
| Solvent/Buffer | pH | Estimated % Remaining after 24h (Protected from Light) |
| Dimethyl Sulfoxide (DMSO) | N/A | >95% |
| Methanol | N/A | >90% |
| Phosphate Buffered Saline (PBS) | 7.4 | 80-90% |
| Acetate Buffer | 5.0 | >90% |
| Tris Buffer | 8.5 | <70% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 HPLC column
-
Autosampler vials (amber or wrapped in foil)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution with the desired solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject a sample of the test solution into the HPLC system to determine the initial peak area, which corresponds to 100% of the intact compound.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area (T=0).
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lactoquinomycin B for Antibacterial Assays
Welcome to the technical support center for Lactoquinomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their antibacterial assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a quinone-containing antibiotic.[1] It is a 4a,10a-epoxide derivative of the more potent Lactoquinomycin A.[1][2] The primary mechanism of action for the closely related Lactoquinomycin A is the induction of DNA damage by intercalating into double-stranded DNA.[3][4] This intercalation disrupts DNA replication and repair processes.[4] Unlike some other antibiotics, it does not inhibit protein synthesis.[3][4] Due to its structural similarity, this compound is presumed to have a similar mechanism of action, although its epoxide structure is associated with reduced biological activity.[2]
Q2: What are the recommended starting concentrations for this compound in antibacterial assays?
The optimal concentration of this compound is dependent on the bacterial species being tested. As a starting point, it is advisable to perform a dose-response experiment. Based on available data, the Minimum Inhibitory Concentrations (MICs) for this compound can range from 1 µg/mL to over 32 µg/mL against Gram-positive bacteria.[2] For initial screening, a broad concentration range (e.g., 0.1 µg/mL to 100 µg/mL) is recommended to determine the susceptibility of your specific strain.
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
Lactoquinomycins generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] However, their efficacy against Gram-negative bacteria is significantly weaker.[2][3][4] For instance, while Lactoquinomycin A has MICs as low as 0.06 µg/mL against S. aureus, its MIC against E. coli can be 16 µg/mL or higher.[2] this compound is expected to follow a similar pattern of activity.
Q4: How should I prepare and store this compound?
For optimal results, it is crucial to properly handle this compound. Information regarding its solubility and stability should be obtained from the supplier's technical data sheet. Generally, many antibiotics are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate culture medium for experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No antibacterial activity observed | Incorrect Concentration: The concentrations tested may be too low for the target organism. | Perform a broader range of serial dilutions to identify the MIC.[5][6] |
| Bacterial Resistance: The bacterial strain may be resistant to this compound. | Test against a known sensitive control strain to verify the compound's activity. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| High Inoculum Density: An excessively high bacterial inoculum can overwhelm the antibiotic. | Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7] | |
| Inconsistent or variable results | Inaccurate Pipetting: Errors in serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Non-uniform Bacterial Growth: Uneven bacterial growth in microplates can affect results. | Ensure the bacterial suspension is homogenous before inoculating the plates. | |
| Solubility Issues: this compound may precipitate out of the solution at higher concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower concentration range. | |
| Unexpectedly high MIC values | Reduced Potency: this compound is known to be less potent than Lactoquinomycin A due to its epoxide structure.[2] | This may be an inherent property of the molecule. Compare your results with published data for similar bacterial strains. |
| Assay Conditions: The pH or composition of the culture medium can affect the activity of the antibiotic. | Ensure that the pH of the medium is appropriate for both bacterial growth and antibiotic activity. | |
| Zone of inhibition is too small in a disk diffusion assay | Inadequate Diffusion: The compound may not be diffusing properly through the agar. | Ensure the agar depth is uniform and not excessive. The choice of solvent for the compound can also affect diffusion. |
| Low Disk Concentration: The amount of this compound applied to the disk may be insufficient. | Increase the concentration of the compound applied to the disk. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Lactoquinomycin A against various bacterial strains.
| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |
| Staphylococcus aureus ATCC25923 | 1 | 0.06 |
| Enterococcus faecium ATCC19434 | 4 | 0.25 |
| Enterococcus faecalis ATCC19433 | 4 | 0.5 |
| Escherichia coli ATCC25922 | >32 | 16 |
| Klebsiella pneumoniae ATCC13883 | >32 | >32 |
| Salmonella enterica KCTC1926 | 1 | 0.12 |
Data compiled from Chung et al., 2020.[3]
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.[8][9][10]
1. Preparation of Materials:
- This compound stock solution (e.g., in DMSO).
- Sterile 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Bacterial culture in the logarithmic growth phase.
- 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- From a fresh culture plate, select several colonies and suspend them in the growth medium.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
- Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of this compound:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
4. Inoculation:
- Add the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
- Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
5. Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours.
6. Reading the Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of this compound against a mammalian cell line.[11][12][13]
1. Cell Plating:
- Seed a 96-well plate with the desired cell line at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
2. Compound Addition:
- Prepare serial dilutions of this compound in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-treatment control.
3. Incubation:
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
5. Solubilization of Formazan:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hielscher.com [hielscher.com]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low yield in Lactoquinomycin B purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lactoquinomycin B, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Fermentation & Production
Question: My Streptomyces culture is showing poor growth and/or low production of this compound. What are the potential causes and solutions?
Answer:
Low yield of this compound often originates from suboptimal fermentation conditions. Several factors can influence the growth of Streptomyces species and their production of secondary metabolites.[1][2][3][4][5]
Troubleshooting Steps:
-
Culture Media Composition: The composition of the culture medium is critical for robust growth and antibiotic production. Ensure that the medium contains suitable carbon and nitrogen sources. For many Streptomyces species, starch and glucose are effective carbon sources, while soybean meal, peptone, and tryptone are good nitrogen sources.[1] The optimal concentration of these components should be determined empirically for your specific strain.
-
pH of the Medium: The pH of the fermentation broth significantly impacts microbial growth and enzyme activity. The optimal pH for antibiotic production by most Streptomyces species is near neutral (pH 7.0).[3][6][7] Monitor the pH throughout the fermentation and adjust as necessary.
-
Incubation Temperature: Streptomyces species have an optimal temperature range for growth and secondary metabolite production, typically between 28°C and 37°C.[6][8] Verify that your incubator is maintaining the correct and stable temperature.
-
Aeration and Agitation: Adequate aeration and agitation are crucial for providing sufficient dissolved oxygen for microbial respiration and ensuring uniform distribution of nutrients. Typical agitation speeds for shake flask cultures are around 150-250 rpm.[6][7][8]
-
Incubation Time: The production of secondary metabolites like this compound is often growth phase-dependent, typically occurring during the stationary phase. An incubation period of 7 to 10 days is common for Streptomyces fermentations.[4][5][7][8]
Data Presentation: Optimizing Fermentation Parameters
| Parameter | Recommended Range | Potential Impact of Suboptimal Conditions |
| Carbon Source | Glucose (3%), Starch (3.5%) | Poor cell growth and reduced product formation. |
| Nitrogen Source | Soybean Meal (2.5%), Tryptone | Insufficient biomass and precursor availability. |
| pH | 7.0 - 8.0 | Altered enzyme function and nutrient uptake.[9] |
| Temperature | 28°C - 37°C | Reduced metabolic activity and enzyme denaturation. |
| Agitation | 150 - 250 rpm | Poor oxygen transfer and nutrient distribution. |
| Incubation Time | 7 - 10 days | Harvesting before or after the peak of production. |
2. Extraction
Question: I am experiencing a low yield of the crude this compound extract from my fermentation broth. How can I improve my extraction efficiency?
Answer:
Inefficient extraction is a common cause of low final yield. The choice of solvent and the extraction procedure are critical for effectively isolating this compound from the culture filtrate and mycelium.
Troubleshooting Steps:
-
Choice of Extraction Solvent: this compound is a quinone-based antibiotic. Solvents like ethyl acetate, n-butanol, and chloroform are commonly used for extracting such compounds from microbial cultures.[10][11][12] Ethyl acetate has been shown to be effective for the extraction of Lactoquinomycins.[13]
-
pH Adjustment: The pH of the culture filtrate can influence the solubility and partitioning of the target compound. For basic compounds like this compound, adjusting the pH to a neutral or slightly basic level before extraction may improve recovery.[14]
-
Extraction of Mycelium: A significant portion of the produced this compound may be retained within the mycelial mass. It is crucial to extract both the culture filtrate and the mycelium separately to maximize the yield.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, leading to poor phase separation and loss of product. To break emulsions, you can try adding brine, centrifuging the mixture, or passing it through a bed of celite.
-
Solvent Purity and Volume: Ensure the use of high-purity solvents to avoid introducing contaminants. Using an adequate volume of solvent (typically a 1:1 ratio with the culture broth) and performing multiple extractions (2-3 times) will enhance the recovery of the compound.
Data Presentation: Comparison of Extraction Solvents for Quinone Antibiotics
| Solvent | Polarity Index | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | Good selectivity for moderately polar compounds, easily evaporated. | Can form emulsions. |
| n-Butanol | 4.0 | Effective for a wide range of polarities, good for extracting from aqueous solutions. | Higher boiling point, can be difficult to remove completely. |
| Chloroform | 4.1 | Good for extracting nonpolar to moderately polar compounds. | Toxic and can form emulsions. |
| Methanol | 5.1 | Good for extracting polar compounds from biomass. | Extracts a wide range of impurities, requiring further cleanup.[15] |
3. Chromatographic Purification
Question: My reversed-phase HPLC purification of this compound is resulting in poor resolution, peak tailing, and low recovery. What can I do to optimize the separation?
Answer:
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying this compound.[13] Optimizing the chromatographic conditions is essential for achieving high purity and yield.
Troubleshooting Steps:
-
Column Selection: A C18 column is commonly used and generally effective for the separation of quinone antibiotics.[16] If resolution is poor, consider a column with a different particle size or a different stationary phase chemistry (e.g., phenyl-hexyl) that may offer different selectivity.[17]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio of these solvents determines the retention time and resolution. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is often necessary to separate compounds with different polarities.[13][18]
-
Mobile Phase pH and Additives: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[18][19] For basic compounds like this compound, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[13][19]
-
Flow Rate and Column Temperature: Optimizing the flow rate can improve resolution, though it may increase the run time. Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of the thermal stability of this compound.
-
Sample Overload: Injecting too much sample onto the column can lead to broad, distorted peaks and poor resolution. If you observe these issues, try reducing the sample concentration or injection volume.
Data Presentation: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Typical Value/Range | Troubleshooting Tip |
| Column | C18, 5 µm particle size | For better resolution, try a smaller particle size (e.g., 3.5 µm). |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Ensure mobile phase is properly degassed to avoid bubbles. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | Acetonitrile often provides better resolution for complex mixtures. |
| Gradient | 20% to 100% B over 30-60 min | A shallower gradient can improve the separation of closely eluting peaks. |
| Flow Rate | 1-2 mL/min for analytical, higher for preparative | A lower flow rate can increase resolution but also run time. |
| Detection | 254 nm and 369 nm[14] | Monitor at multiple wavelengths to detect impurities. |
4. Compound Stability & Handling
Question: I am concerned about the stability of my purified this compound, and I suspect degradation is contributing to my low yield. What are the best practices for handling and storing this compound?
Answer:
The stability of natural products can be a significant factor in the overall yield. Quinone-containing compounds, in particular, can be sensitive to light, pH, and temperature.
Troubleshooting Steps:
-
Light Sensitivity: Protect this compound solutions and solid samples from direct light by using amber vials or covering containers with aluminum foil. Many quinone compounds are known to be light-sensitive.
-
pH Stability: The stability of antibiotics can be pH-dependent.[20][21] It is generally advisable to store this compound in a neutral or slightly acidic buffer. Avoid strongly basic conditions, which can promote degradation of certain functional groups.
-
Temperature Stability: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is preferable to minimize degradation.[22] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the sample into smaller volumes for single use is a good practice.
-
Solvent for Storage: Store the purified compound in a solvent in which it is stable. For this compound, a solution in a non-reactive organic solvent like methanol or DMSO, stored at low temperature, is a common practice.[13]
Experimental Protocols
1. Fermentation of Streptomyces bacillaris
This protocol is based on the successful cultivation for the production of Lactoquinomycins.[13]
-
Spore Suspension Preparation:
-
Culture Streptomyces bacillaris on colloidal chitin agar plates at 28°C for 10 days to allow for sporulation.
-
Flood the plate with sterile saline solution (0.9% NaCl) and gently scrape the surface to release the spores.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
-
Seed Culture:
-
Inoculate 100 mL of colloidal chitin liquid medium in a 500 mL flask with the spore suspension.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 3 days.
-
-
Production Culture:
-
Inoculate a 5 L fermenter containing 3 L of colloidal chitin liquid medium with the seed culture (5% v/v).
-
Maintain the fermentation at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Continue the fermentation for 7 days.
-
2. Extraction of this compound
This protocol is adapted from the extraction of Lactoquinomycins from S. bacillaris.[13]
-
Harvest the entire 60 L fermentation culture.
-
Separate the mycelium from the culture broth by filtration through filter paper.
-
Extract the culture filtrate twice with an equal volume of ethyl acetate in a large separation funnel.
-
Combine the organic layers.
-
Extract the mycelial cake separately with ethyl acetate (3 x 5 L), stirring for 1 hour for each extraction.
-
Filter the mycelial extract and combine it with the filtrate extract.
-
Evaporate the combined organic solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Reversed-Phase HPLC Purification of this compound
This protocol is a representative method for the purification of this compound.[13]
-
Dissolve the crude extract (e.g., 1.9 g) in a minimal amount of methanol.
-
Perform a preliminary separation using a semi-preparative reversed-phase HPLC system.
-
Column: Agilent Eclipse XDB-C18 (5 µm, 9.4 × 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Methanol with 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 20% B, increasing to 100% B over 40 minutes.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 254 nm.
-
-
Collect fractions based on the chromatogram peaks. The retention time for this compound is approximately 21 minutes under these conditions.[13]
-
Pool the fractions containing this compound and evaporate the solvent.
-
Perform a final purification step using isocratic HPLC with the same column and an optimized mobile phase composition (e.g., a specific percentage of methanol in water with 0.1% TFA) to achieve high purity.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 | Semantic Scholar [semanticscholar.org]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scienceinfo.com [scienceinfo.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lactoquinomycin B DNA Intercalation Studies
Welcome to the technical support center for researchers studying the DNA intercalation of Lactoquinomycin B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you avoid common artifacts and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis titration experiment is not showing a clear isosbestic point. What could be the reason?
A1: The absence of a clear isosbestic point in UV-Vis titration can indicate several issues. It may suggest that more than two species are present in the solution, such as the free drug, the drug-DNA complex, and a degradation product of this compound. It could also imply a change in the DNA structure upon binding or that the binding is not a simple one-to-one interaction. Ensure the stability of this compound in your experimental buffer and timeframe. Consider performing control experiments to assess the stability of the compound alone in the buffer.
Q2: In my fluorescence displacement assay with ethidium bromide (EtBr), I see an initial increase in fluorescence upon adding this compound. Is this expected?
A2: While a decrease in fluorescence is the expected outcome for a competitive intercalator, an initial increase can sometimes be observed. This could be due to a non-competitive binding mode at low concentrations, where this compound might bind to the DNA surface and induce a conformational change that enhances EtBr fluorescence. Another possibility is that this compound itself has some intrinsic fluorescence at the excitation and emission wavelengths used for EtBr. It is crucial to measure the fluorescence spectrum of this compound alone in the assay buffer to rule out this artifact.
Q3: The results from my circular dichroism (CD) spectroscopy are noisy and difficult to interpret. How can I improve the data quality?
A3: Noisy CD spectra can result from several factors. High absorbance of the buffer or the sample itself can lead to poor signal-to-noise ratios. Ensure your buffer has low absorbance in the far-UV region. The concentration of both DNA and this compound should be optimized to keep the total absorbance within the linear range of the instrument (typically below 1.0). Particulate matter in the solution can cause light scattering, so filtering your solutions may help. Additionally, ensure the cuvette is clean and properly placed in the instrument.
Q4: How can I be sure that this compound is intercalating into the DNA and not just binding in the grooves?
A4: Distinguishing between intercalation and groove binding is a critical aspect of these studies. No single experiment is definitive, so a combination of techniques is recommended.
-
Viscosity Measurements: Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening and stiffening of the DNA helix. Groove binding usually causes a smaller or negligible change in viscosity.
-
Circular Dichroism (CD) Spectroscopy: Intercalation often induces significant changes in the intrinsic CD spectrum of DNA, particularly in the 240-280 nm region. An induced CD signal in the absorption region of the achiral this compound is also a strong indicator of binding in the chiral DNA environment, with the nature of the signal providing clues to the binding mode.
-
Fluorescence Quenching: The degree of fluorescence quenching of a DNA-bound probe can differ depending on whether the quencher (this compound) is intercalated or groove-bound.
Troubleshooting Guides
Artifacts in UV-Visible Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Drifting baseline | Instability of this compound in the assay buffer. | 1. Perform a time-course scan of this compound alone in the buffer to check for degradation. 2. Adjust buffer pH or composition to improve stability. 3. Shorten the experiment duration. |
| Precipitation observed | Low solubility of this compound or the DNA-complex. | 1. Decrease the concentration of this compound and/or DNA. 2. Add a small percentage of a co-solvent like DMSO, ensuring it doesn't interfere with the binding. 3. Filter the solution before measurement. |
| Hyperchromism instead of hypochromism | Groove binding or electrostatic interactions instead of intercalation. Can also indicate DNA structural changes. | 1. Corroborate with other techniques like viscometry or CD spectroscopy. 2. Perform experiments at different ionic strengths; electrostatic interactions are more sensitive to salt concentration. |
Artifacts in Fluorescence Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Inner filter effect | High absorbance of this compound at the excitation or emission wavelength of the fluorescent probe (e.g., EtBr). | 1. Measure the absorbance spectrum of this compound at the concentrations used. 2. If absorbance is high, dilute the samples. 3. Apply a correction factor to the fluorescence data. |
| Non-linear Stern-Volmer plot in quenching assays | A combination of static and dynamic quenching, or the presence of multiple binding sites with different affinities. | 1. Analyze the data using a modified Stern-Volmer equation that accounts for multiple quenching mechanisms. 2. Perform lifetime measurements to distinguish between static and dynamic quenching. |
| Photobleaching of the fluorescent probe | Prolonged exposure to the excitation light. | 1. Minimize the exposure time to the excitation source. 2. Use a more photostable fluorescent probe if possible. 3. Use an anti-fade reagent in the buffer if compatible with the assay. |
Artifacts in Circular Dichroism Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Signal saturation (flat-topped peaks) | High absorbance of the sample or buffer. | 1. Reduce the concentration of DNA and/or this compound. 2. Use a shorter pathlength cuvette. 3. Ensure the buffer is transparent in the wavelength range of interest. |
| Distorted spectra | Light scattering due to aggregation or precipitation. | 1. Centrifuge or filter the samples before measurement. 2. Optimize the solubility of this compound and the DNA complex. |
| Inconsistent results between replicates | Temperature fluctuations or improper sample handling. | 1. Use a temperature-controlled CD instrument. 2. Ensure accurate and consistent pipetting and mixing of solutions. |
Quantitative Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.47 g/mol | [1] |
| UV-Vis λmax (in MeOH) | 239 nm, 287 nm, 369 nm | [1] |
| Molar Extinction Coefficient (ε) at λmax (in MeOH) | 15,100 M⁻¹cm⁻¹ (at 239 nm), 3,450 M⁻¹cm⁻¹ (at 287 nm), 5,300 M⁻¹cm⁻¹ (at 369 nm) | [1] |
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometric Titration
This protocol is designed to determine the binding constant (Kb) of this compound with DNA.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Calf Thymus DNA (CT-DNA) stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound of a known concentration in the buffer. The concentration should be chosen such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Record the UV-Vis spectrum of the this compound solution from 200 to 500 nm.
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of CT-DNA.
-
Incubate each solution for a set period (e.g., 30 minutes) at a constant temperature to allow binding to reach equilibrium.
-
Record the UV-Vis spectrum for each solution.
-
Correct the spectra for the absorbance of free DNA by subtracting the spectrum of a DNA solution of the same concentration.
-
Analyze the changes in absorbance at the λmax of this compound to calculate the binding constant using appropriate models, such as the Benesi-Hildebrand or Scatchard plot.
Protocol 2: Ethidium Bromide (EtBr) Displacement Assay
This fluorescence-based assay determines if this compound can displace the intercalated EtBr from DNA.
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Ethidium Bromide (EtBr) stock solution
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a solution of CT-DNA and EtBr in the buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission scan from 550 to 700 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, incubate the solution for a few minutes to allow for equilibrium to be reached.
-
Record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum of EtBr as a function of the this compound concentration. A decrease in fluorescence intensity indicates displacement of EtBr by this compound.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol is used to investigate the conformational changes in DNA upon binding of this compound.
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Buffer solution with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 cm or 0.1 cm)
Procedure:
-
Record the CD spectrum of the buffer solution as a baseline.
-
Record the CD spectrum of a known concentration of CT-DNA in the buffer from 200 to 320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a fixed concentration of CT-DNA and increasing concentrations of this compound.
-
Incubate each solution to allow for binding equilibrium.
-
Record the CD spectrum for each solution.
-
Subtract the buffer baseline from each spectrum.
-
Analyze the changes in the CD bands of DNA (e.g., shifts in wavelength, changes in ellipticity) to infer conformational changes. The appearance of an induced CD signal in the absorption region of this compound can also be monitored as evidence of binding.
Visualizations
Caption: Experimental workflow for characterizing this compound-DNA interactions.
Caption: A logical flowchart for troubleshooting unexpected results in DNA intercalation studies.
Caption: Putative signaling pathway of this compound-induced cytotoxicity via DNA intercalation.
References
Optimizing cell lysis protocols for studying intracellular targets of Lactoquinomycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the intracellular targets of Lactoquinomycin B. The focus is on optimizing cell lysis protocols to effectively isolate and analyze these targets, which primarily involve bacterial DNA.
Troubleshooting Guides
This section addresses common issues encountered during cell lysis for the study of this compound's effects on intracellular components.
| Problem | Potential Cause | Suggested Solution |
| Low DNA/Protein Yield | Incomplete cell lysis of Gram-positive bacteria due to their thick peptidoglycan cell wall. | - Enzymatic Pre-treatment: Incorporate enzymes like lysozyme or lysostaphin to degrade the cell wall before lysis.[1] - Mechanical Disruption: Utilize methods like sonication or bead beating for more robust cell wall breakage. - Combine Methods: A combination of enzymatic and mechanical lysis can be more effective than a single method. |
| Cell pellet too large for the volume of lysis buffer. | Ensure the cell pellet is adequately resuspended in a sufficient volume of lysis buffer to allow for efficient lysis. | |
| Degradation of DNA/Protein | Nuclease or protease activity released during cell lysis. | - Work Quickly and on Ice: Perform all steps of the lysis protocol on ice to minimize enzymatic activity. - Add Inhibitors: Include protease inhibitor cocktails and DNase inhibitors in your lysis buffer. |
| Over-sonication leading to shearing of DNA or denaturation of proteins. | Optimize sonication parameters (amplitude, duration, and cycles) to ensure cell disruption without excessive damage to macromolecules. Use short bursts with cooling periods in between. | |
| High Viscosity of Lysate | Release of large amounts of genomic DNA. | - DNase Treatment: Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. - Mechanical Shearing: Pass the lysate through a narrow-gauge needle to shear the DNA. |
| Contamination of Samples | Introduction of exogenous nucleases or proteases. | Use sterile, nuclease-free reagents and consumables. Wear gloves and work in a clean environment. |
| Poor Performance in Downstream Applications (e.g., PCR, Electrophoresis) | Presence of inhibitors from the lysis buffer (e.g., detergents, salts). | - Purification: Perform a purification step after lysis to remove inhibitors. - Buffer Exchange: Use dialysis or spin columns to exchange the lysis buffer with one compatible with your downstream application. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its intracellular targets?
This compound is an antibiotic that is a 4a,10a-epoxide derivative of Lactoquinomycin A.[2] Its primary intracellular target is bacterial DNA. It acts as a DNA intercalating agent, leading to DNA damage and the induction of the bacterial SOS response.[2][3] It is particularly effective against Gram-positive bacteria.[2][4]
Q2: Why is optimizing cell lysis crucial for studying the effects of this compound?
Optimizing cell lysis is critical to efficiently release the intracellular targets of this compound, namely DNA and its associated proteins, in a state that is suitable for downstream analysis. Incomplete lysis will result in low yields, while overly harsh methods can lead to the degradation of these molecules, compromising the experimental results.
Protocol-Specific Questions
Q3: Which cell lysis method is best for Gram-positive bacteria treated with this compound?
The choice of lysis method depends on the specific downstream application. Gram-positive bacteria have a thick peptidoglycan layer, making them resistant to gentle lysis methods.[5]
-
For DNA-focused studies: A combination of enzymatic lysis (using lysozyme or lysostaphin) followed by a gentle detergent-based lysis is often effective. Mechanical methods like bead beating can also be used, but care must be taken to avoid excessive DNA shearing.
-
For protein-focused studies (e.g., analyzing DNA-binding proteins): A combination of enzymatic and mechanical lysis (like sonication) is often preferred to ensure efficient protein release.[6]
Q4: Can I use the same lysis protocol for both Gram-positive and Gram-negative bacteria?
Generally, no. Gram-negative bacteria have a much thinner peptidoglycan layer and an outer membrane, making them more susceptible to lysis by detergents alone. Gram-positive bacteria typically require a more robust method, often involving enzymatic pre-treatment to break down the thick cell wall.[5]
Q5: How can I assess the efficiency of my cell lysis protocol?
Several methods can be used to determine the efficiency of cell lysis:
-
Microscopy: Observing a small aliquot of the cell suspension under a microscope before and after lysis can provide a qualitative assessment of the number of intact cells.
-
Plating: Plating serial dilutions of the lysate on appropriate growth media and counting the colony-forming units (CFUs) can quantify the number of viable, unlysed cells.
-
Spectrophotometry: Measuring the release of intracellular components, such as proteins (e.g., using a Bradford or BCA assay) or nucleic acids (measuring absorbance at 260 nm), can provide a quantitative measure of lysis.
Data Presentation
Comparison of DNA Extraction Methods from Gram-Positive Bacteria
The following table summarizes the yield and purity of DNA extracted from Rhodococcus pyridinivorans using different methods. The GES method, which involves enzymatic lysis with lysozyme followed by guanidinium thiocyanate treatment, provided the highest yield and purity.
| Extraction Method | DNA Yield (µg/mL) | Purity (A260/A280) | Reference |
| GES Method | 110.2 | 1.8 | |
| Ultraclean Microbial DNA Isolation Kit | 55.4 | < 1.0 | |
| Prepman Microbial DNA Isolation Kit | 80.6 | 1.5 |
Comparison of Protein Extraction Methods from Staphylococcus aureus
This table shows a qualitative comparison of the number of protein bands observed on an SDS-PAGE gel after extracting surface proteins from Staphylococcus aureus using different methods. Biotinylation followed by affinity purification yielded the highest number of distinct protein bands.
| Extraction Method | Number of Protein Bands Observed | Reference |
| Biotinylation | 14 - 23 | [6] |
| Cholic Acid Extraction | 14 - 21 | [6] |
| Hexadecane Extraction | 9 - 18 | [6] |
Experimental Protocols
Protocol 1: General Cell Lysis for Studying DNA-Protein Interactions in Gram-Positive Bacteria
This protocol combines enzymatic and mechanical lysis to efficiently extract DNA and associated proteins.
Materials:
-
Bacterial cell pellet (from a culture treated with this compound and a control culture)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x Protease Inhibitor Cocktail
-
Lysozyme solution (10 mg/mL in 10 mM Tris-HCl, pH 8.0)
-
DNase I (optional, to reduce viscosity)
-
Ice-cold PBS
-
Microcentrifuge tubes
-
Sonicator
Procedure:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 2-3 minutes of "on" time. Monitor cell lysis by microscopy.
-
If the lysate is highly viscous, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble intracellular components) to a new pre-chilled tube.
-
The lysate is now ready for downstream analysis such as chromatin immunoprecipitation (ChIP) or DNA pull-down assays.
Protocol 2: Downstream Analysis - Comet Assay for DNA Damage
The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Cell lysate from Protocol 1
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope
Procedure:
-
Mix a small volume of the cell lysate with molten LMA at 37°C.
-
Pipette the cell-agarose mixture onto a Comet assay slide and allow it to solidify on a cold surface.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Carefully remove the slides and wash them with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are indicative of the extent of DNA damage.
Mandatory Visualizations
Caption: Workflow for investigating this compound's intracellular effects.
Caption: The bacterial SOS response pathway induced by DNA damage.
References
- 1. panel.aam.org.ar [panel.aam.org.ar]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. Comparison of Staphylococcus aureus surface protein extraction methods and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Pyranonaphthoquinone Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of pyranonaphthoquinone compounds in a laboratory setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyranonaphthoquinone compounds and what are their primary hazards?
Pyranonaphthoquinones are a class of organic compounds with a core structure that fuses a pyran ring with a naphthoquinone system. These compounds, including derivatives like eleutherin, α-lapachone, and β-lapachone, are of increasing interest for their diverse biological activities, such as anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] Their mechanism of action often involves the inhibition of enzymes like DNA topoisomerase II, which can lead to cytotoxic effects.[1][2]
The primary hazards associated with pyranonaphthoquinone compounds stem from their biological activity. While specific toxicity data for every derivative is not available, it is prudent to handle all new or uncharacterized pyranonaphthoquinones as potentially hazardous. The related compound, 1,4-naphthoquinone, is known to be toxic if swallowed, a skin and eye irritant, and may cause sensitization by skin contact.[3][4] Therefore, exposure should be minimized.
Q2: What personal protective equipment (PPE) should I wear when handling pyranonaphthoquinone compounds?
A comprehensive approach to personal protective equipment is crucial. The following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times when handling pyranonaphthoquinone compounds.[5] It is important to select gloves that are appropriate for the specific solvents being used.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[6]
-
Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts of pyranonaphthoquinone compounds, a respirator may be necessary.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]
Q3: How should I store pyranonaphthoquinone compounds?
Pyranonaphthoquinone compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] Containers should be tightly sealed to prevent contamination and degradation.
Q4: What is the proper procedure for disposing of pyranonaphthoquinone waste?
All waste containing pyranonaphthoquinone compounds should be treated as hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations.[7][8] Do not dispose of them down the drain or in the regular trash. Waste containers should be clearly labeled with the contents and associated hazards.
Troubleshooting Guides
Scenario 1: I have spilled a small amount of a pyranonaphthoquinone solution on my gloved hand.
-
Immediate Action: Calmly and safely remove the contaminated glove.
-
Disposal: Dispose of the glove in the designated hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
Re-glove: Put on a new pair of chemical-resistant gloves before resuming work.
-
Monitor: Be aware of any potential signs of skin irritation and seek medical attention if they develop.
Scenario 2: I have spilled a pyranonaphthoquinone compound on the lab bench.
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup: Wearing appropriate PPE, clean up the spill according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Decontamination: Decontaminate the affected area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Scenario 3: I am concerned about potential inhalation of pyranonaphthoquinone dust.
-
Engineering Controls: Always handle solid pyranonaphthoquinone compounds in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment: If a fume hood is not available, or if there is still a risk of dust generation, wear an appropriate respirator.
-
Safe Handling Practices: Use techniques that minimize dust generation, such as gentle scooping and avoiding rapid movements.
Data Presentation
Table 1: Physical and Chemical Properties of Selected Pyranonaphthoquinone Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Eleutherin | C₁₆H₁₆O₄ | 272.29 | 478-36-4 |
| α-Lapachone | C₁₅H₁₄O₃ | 242.27 | 4707-33-9 |
| β-Lapachone | C₁₅H₁₄O₃ | 242.27 | 4707-32-8 |
Table 2: Toxicological Data for 1,4-Naphthoquinone (a related compound)
| Hazard Statement | Classification |
| Acute Toxicity, Oral | Toxic if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Very toxic to aquatic life with long lasting effects |
Data sourced from various Safety Data Sheets for 1,4-Naphthoquinone.[3][7] Note: This data is for a related compound and should be used as a precautionary guide for pyranonaphthoquinones in the absence of specific data.
Experimental Protocols
Protocol 1: General Procedure for Handling Solid Pyranonaphthoquinone Compounds
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary materials, including the pyranonaphthoquinone compound, spatulas, weighing paper, and solvent.
-
Don all required personal protective equipment (lab coat, gloves, and safety glasses).
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a tared weighing paper or container to accurately measure the desired amount of the compound.
-
Handle the solid with care to minimize dust formation.
-
-
Dissolution:
-
Add the weighed solid to the desired solvent in a suitable flask or beaker, also within the fume hood.
-
Gently swirl or stir the mixture to facilitate dissolution.
-
-
Cleanup:
-
Carefully clean any residual powder from the spatula and weighing paper using a solvent-moistened wipe.
-
Dispose of all contaminated materials (wipes, weighing paper, etc.) in the designated hazardous waste container.
-
-
Storage:
-
Tightly cap the stock solution and label it appropriately.
-
Store the solution in a cool, dry, and well-ventilated area.
-
Mandatory Visualization
Caption: Experimental workflow for handling pyranonaphthoquinone compounds.
Caption: Decision-making workflow for responding to a pyranonaphthoquinone spill.
Caption: Potential signaling pathway affected by pyranonaphthoquinone compounds.
References
- 1. Pyranonaphthoquinones and Naphthoquinones from the Stem Bark of Ventilago harmandiana and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpachem.com [cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. (+)-Eleutherin | C16H16O4 | CID 10166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Adjusting pH for optimal Lactoquinomycin B activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Lactoquinomycin B. The information is designed to address common issues encountered during experimentation, with a focus on optimizing its activity by adjusting pH.
Troubleshooting Guide
Question: I am observing inconsistent or lower-than-expected antibacterial activity with my this compound solution. What are the possible causes?
Answer:
Several factors can contribute to variable this compound activity. Consider the following troubleshooting steps:
-
pH of the Medium: The pH of your experimental medium is a critical factor. While the optimal pH for this compound has not been extensively reported, the stability and activity of similar antibiotics can be highly pH-dependent. We recommend performing a pH optimization experiment (see Experimental Protocols section).
-
Solution Preparation and Storage: this compound is typically dissolved in a solvent like DMSO for a stock solution. Ensure the final concentration of the solvent in your assay is not inhibiting bacterial growth. Stock solutions should be stored at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to antibiotics can vary between strains and growth phases. Ensure you are using a consistent bacterial strain and that the bacteria are in the logarithmic growth phase for your assays.
-
Compound Purity: Verify the purity of your this compound sample. Impurities can interfere with its activity.
Question: My this compound solution has changed color. Is it still active?
Answer:
This compound belongs to the quinone family of compounds, which can be susceptible to degradation, sometimes indicated by a color change. A color change may suggest chemical instability. It is recommended to prepare fresh solutions if you observe a significant change in color. To minimize degradation, protect your solutions from light and store them at low temperatures.
Question: I am not observing any activity against Gram-negative bacteria. Is this expected?
Answer:
Yes, this is expected. This compound and its analogue, Lactoquinomycin A, have demonstrated potent activity primarily against Gram-positive bacteria.[1][2][3] They generally exhibit weak to no inhibitory activity against Gram-negative bacteria like E. coli and K. pneumoniae.[1]
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
While the exact mechanism for this compound is not fully elucidated in the provided literature, it is a structural analogue of Lactoquinomycin A. Lactoquinomycin A is believed to function by intercalating into DNA, leading to DNA damage and subsequent inhibition of macromolecular biosynthesis, such as DNA replication and RNA transcription.[1][2] Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action.
What is the difference in activity between Lactoquinomycin A and this compound?
Lactoquinomycin A generally exhibits more significant antibacterial activity against Gram-positive bacteria compared to this compound.[1] this compound is a 4a,10a-epoxide derivative of Lactoquinomycin A.[3] This structural modification appears to play a role in reducing its biological activity.[1]
Data Presentation
Table 1: Antibacterial Activity of Lactoquinomycin A and B against select Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Lactoquinomycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - >32 |
Data extracted from studies on Lactoquinomycins.[1]
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Antibacterial Activity
This protocol outlines a method to determine the optimal pH for this compound's activity against a target Gram-positive bacterium using a broth microdilution assay.
Materials:
-
This compound
-
Target Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Buffers of various pH values (e.g., phosphate buffers ranging from pH 5.0 to 8.0)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare Buffered Media: Prepare aliquots of MHB adjusted to different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile buffers. Ensure the buffers themselves do not inhibit bacterial growth.
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in each of the pH-adjusted MHB aliquots.
-
Prepare Bacterial Inoculum: Culture the target bacterium to the logarithmic growth phase. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate pH-adjusted MHB to each well.
-
Add 100 µL of the corresponding this compound dilutions to the wells.
-
Add 10 µL of the bacterial inoculum to each well.
-
Include positive controls (bacteria in each pH-adjusted medium without antibiotic) and negative controls (medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each pH value by visually inspecting the wells for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
-
Data Analysis: Plot the MIC values against the corresponding pH values to determine the pH at which this compound exhibits the lowest MIC, indicating its optimal activity.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Caption: Proposed mechanism of action for this compound based on its structural analogue.
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lactoquinomycin B
Disclaimer: As of late 2025, published literature detailing specific methods for enhancing the bioavailability of Lactoquinomycin B in animal studies is scarce. This guide provides general strategies, hypothetical troubleshooting, and standardized protocols based on common approaches for poorly soluble compounds. Researchers should adapt these recommendations based on their own empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a naphthoquinone antibiotic produced by Streptomyces tanashiensis.[1] It is a 4a,10a-epoxide derivative of Lactoquinomycin A.[1] Like other compounds in its class, it has demonstrated inhibitory activity against Gram-positive bacteria and cytotoxic effects against various tumor cell lines, suggesting potential applications as an antibacterial or anticancer agent.[1][2][3]
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
Q3: Are there any established animal toxicity data for this compound?
Yes, the LD50 for this compound in mice has been established at approximately 40 mg/kg when administered intravenously.[1] This information is critical for dose selection in preclinical bioavailability and efficacy studies.
Q4: What general strategies can be employed to enhance the bioavailability of poorly absorbed drugs like this compound?
For poorly water-soluble drug candidates, several formulation strategies can be explored to improve oral bioavailability.[5] These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.[5]
-
Amorphous solid dispersions: Techniques like spray drying or melt extrusion can create solid solutions of the drug in a polymer matrix, improving dissolution rates.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[5]
-
Nanoparticle formulations: Reducing particle size to the nanoscale, for instance through wet media milling, increases the surface area for dissolution.[6]
-
Use of permeation enhancers: These agents can facilitate the transport of the drug across the intestinal epithelium.[5]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals in a study.
-
Possible Cause: Poor aqueous solubility leading to erratic absorption. Food effects can also significantly alter the absorption of poorly soluble compounds.
-
Troubleshooting Steps:
-
Standardize feeding protocols: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food afterward.
-
Consider a pilot food-effect study: Compare the pharmacokinetic profile in fasted versus fed states to understand the impact of food.
-
Improve the formulation: Move from a simple suspension to a solubilization strategy. A good starting point would be a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or a nanosuspension to improve dissolution and reduce variability.[5][6]
-
Issue 2: Very low or non-detectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Extremely low solubility, poor permeability across the intestinal wall, or extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Verify drug stability: Ensure this compound is stable in the formulation and in the gastrointestinal environment (e.g., acidic stomach conditions).
-
Conduct in vitro permeability assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
-
Formulation enhancement: If solubility is the primary issue, micronization or nanoparticle formulations can significantly increase the dissolution rate.[7] If permeability is low, the inclusion of permeation enhancers may be necessary.[5]
-
Investigate alternative routes of administration: If oral bioavailability remains a significant challenge, parenteral routes (intravenous, intraperitoneal) may be required for initial efficacy studies.
-
Issue 3: The developed formulation (e.g., a lipid-based system) does not show improved bioavailability compared to a simple suspension.
-
Possible Cause: The chosen excipients are not optimal for this compound, or the drug is precipitating out of the formulation upon dilution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Screen a wider range of excipients: Systematically test different oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Perform in vitro dispersion tests: Observe the behavior of the formulation when diluted in simulated gastric and intestinal fluids. The goal is to form a stable micro- or nano-emulsion without drug precipitation.
-
Re-evaluate the enhancement strategy: If lipid-based systems are ineffective, consider alternative approaches such as amorphous solid dispersions or cyclodextrin complexation.[5]
-
Experimental Protocols
Protocol: Pilot Pharmacokinetic Study of a Novel this compound Formulation in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=4 per group):
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg in a solubilizing vehicle like DMSO/saline) to determine clearance and volume of distribution.
-
Group 2: Oral gavage of this compound suspension (e.g., 20 mg/kg in 0.5% carboxymethylcellulose).
-
Group 3: Oral gavage of a novel this compound formulation (e.g., SEDDS, 20 mg/kg).
-
-
Dosing and Sample Collection:
-
Fast animals for 4 hours prior to dosing.
-
Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in mouse plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
As no quantitative data for this compound bioavailability is currently available, the following table serves as a template for researchers to organize their findings from a pilot pharmacokinetic study as described above.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) | Bioavailability (F%) |
| Solution | 5 | IV | Data | Data | Data | Data | N/A |
| Suspension | 20 | PO | Data | Data | Data | Data | Data |
| Formulation A | 20 | PO | Data | Data | Data | Data | Data |
| Formulation B | 20 | PO | Data | Data | Data | Data | Data |
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for developing and evaluating a novel formulation to enhance oral bioavailability.
Decision Tree for Bioavailability Enhancement Strategy
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [mdpi.com]
- 4. Lactoquinomycin, a novel anticancer antibiotic. II. Physico-chemical properties and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Off-Target Effects of Lactoquinomycin B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of Lactoquinomycin B in cellular assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a naphthoquinone antibiotic that functions primarily as a DNA intercalating agent.[1] By inserting itself between the base pairs of DNA, it disrupts DNA replication and transcription, leading to DNA damage and the induction of the cellular stress response. Additionally, like other quinone-containing compounds, this compound can undergo redox cycling, which generates reactive oxygen species (ROS), contributing to its cytotoxic effects.
Q2: What are the main off-target effects of this compound in cellular assays?
A2: The primary off-target effects of this compound stem from its mechanisms of action and can complicate the interpretation of experimental results. These include:
-
General Cytotoxicity: Due to its DNA-damaging and ROS-generating properties, this compound can induce cell death in a non-specific manner.[2]
-
Oxidative Stress: The production of ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, which can trigger various signaling pathways unrelated to the specific hypothesis being tested.
-
DNA Damage Response: Induction of the DNA damage response can lead to cell cycle arrest and apoptosis, which may mask more subtle, specific effects of the compound.
Q3: How can I differentiate between a specific biological effect and general cytotoxicity?
A3: Distinguishing between a specific effect and general cytotoxicity is crucial. Here are several strategies:
-
Dose-Response Analysis: A specific effect may occur at a lower concentration range than general cytotoxicity. A steep dose-response curve at high concentrations often indicates cytotoxicity.
-
Time-Course Experiments: Monitor both your specific endpoint and cell viability over time. A specific effect might be observable at earlier time points or before significant cell death occurs.
-
Use of Control Compounds: Include well-characterized compounds with similar mechanisms (e.g., other DNA intercalators like doxorubicin or ROS inducers like paraquat) to see if they produce a similar phenotypic effect in your assay.
-
Cell Line Comparison: Utilize cell lines with varying sensitivities to DNA damage or oxidative stress. For example, compare the effects in a cell line deficient in a specific DNA repair pathway to its wild-type counterpart. A specific on-target effect should ideally be consistent across cell lines where the target is present, whereas off-target cytotoxic effects might be more pronounced in sensitive cell lines.
Q4: What are appropriate positive and negative controls when studying the effects of this compound?
A4: Appropriate controls are essential for interpreting your data accurately.
-
Positive Controls:
-
For DNA damage: A known DNA damaging agent like Etoposide or Doxorubicin.
-
For oxidative stress: An ROS-inducing agent like Pyocyanin or Menadione.
-
-
Negative Controls:
-
To control for ROS-mediated effects: Co-treatment with an antioxidant such as N-acetyl-L-cysteine (NAC). A reduction in the observed effect in the presence of NAC would suggest it is mediated by oxidative stress.
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve the this compound.
-
Troubleshooting Guide
Problem 1: High levels of cell death are observed across all treatment concentrations, masking any specific effects.
-
Possible Cause: The concentration range of this compound is too high, leading to overwhelming cytotoxicity.
-
Solution:
-
Perform a dose-response curve starting from a much lower concentration (e.g., in the low nanomolar range) and extending to the micromolar range to identify a sub-toxic concentration that may still elicit a specific effect.
-
Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect without causing widespread cell death.
-
Assess cell viability at multiple time points to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell health and density at the time of treatment.
-
Solution 1: Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Avoid using cells that are of a high passage number.
-
Possible Cause 2: Degradation of this compound.
-
Solution 2: Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). Perform a dose-response validation of each new batch.
Problem 3: The observed effect is abolished by co-treatment with an antioxidant.
-
Possible Cause: The effect you are measuring is likely a consequence of oxidative stress induced by this compound, rather than a specific interaction with your target of interest.
-
Solution:
-
This can be a key finding in itself. You may want to investigate the role of ROS in the observed phenotype further.
-
If you are looking for non-ROS-mediated effects, you may need to consider if this compound is the right tool for your specific question. It may be necessary to find an alternative compound that targets the pathway of interest without generating ROS.
-
Data Presentation
Table 1: Antibacterial Activity of this compound and its Analogue Lactoquinomycin A
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 2 |
| Lactoquinomycin A | Staphylococcus aureus | 0.06 - 2 |
| Lactoquinomycin A | Enterococcus faecium | 0.06 - 4 |
| Lactoquinomycin A | Enterococcus faecalis | 0.06 - 4 |
*MIC (Minimum Inhibitory Concentration) values are compiled from published data.[3] Note that the antibacterial activity of this compound appears to be weaker than that of Lactoquinomycin A.[1][3]
Table 2: Cytotoxicity of this compound and Related Naphthoquinones in Different Cell Lines
| Compound | Cell Line | Assay Duration | IC50 |
| This compound | Murine Leukemia L5178Y | Not Specified | Cytotoxic |
| This compound | Human Tumor Cell Lines | Not Specified | Cytotoxic |
| Naphthoquinone Derivative (CNFD) | MCF-7 (Breast Cancer) | 24 hours | 3.06 µM |
| Naphthoquinone Derivative (CNFD) | MCF-7 (Breast Cancer) | 48 hours | 0.98 µM |
| Naphthoquinone Derivative (ABQ-3) | HCT-116 (Colorectal Cancer) | Not Specified | 5.22 µM |
| Naphthoquinone Derivative (ABQ-3) | MCF-7 (Breast Cancer) | Not Specified | 7.46 µM |
*IC50 (Half-maximal inhibitory concentration) values are indicative of general cytotoxicity. Data for this compound is qualitative from early studies.[2] Data for other naphthoquinone derivatives are provided for comparative purposes.[4][5] IC50 values can vary significantly between cell lines and experimental conditions.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound and Assessing Off-Target Cytotoxicity
Objective: To identify a concentration range of this compound that allows for the study of a specific biological effect with minimal confounding cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., Resazurin, MTT, or a commercial ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete medium at various concentrations. It is recommended to perform serial dilutions to cover a broad range (e.g., 1 nM to 100 µM). Prepare a 2x vehicle control.
-
Treatment: Remove the medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x this compound solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing the Contribution of Reactive Oxygen Species (ROS) to the Observed Effects of this compound
Objective: To determine if the biological effect of this compound is mediated by the generation of ROS.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
N-acetyl-L-cysteine (NAC)
-
ROS-sensitive fluorescent probe (e.g., DCFDA or a commercial kit)
-
Fluorescence microscope or plate reader
Procedure:
-
Pre-treatment with Antioxidant: Seed cells as described in Protocol 1. On the day of the experiment, pre-treat one set of wells with an appropriate concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.
-
Treatment: Treat the cells with this compound at the desired concentration, both with and without NAC pre-treatment. Include vehicle controls for both conditions.
-
ROS Detection:
-
At the desired time point, remove the treatment medium and wash the cells with PBS.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol, typically for 30-60 minutes.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence using a fluorescence microscope or a plate reader.
-
-
Assessment of Biological Endpoint: In a parallel experiment, perform your primary biological assay (e.g., western blot for a specific protein, gene expression analysis) on cells treated with this compound with and without NAC pre-treatment.
-
Data Analysis: Compare the level of ROS and the magnitude of your biological endpoint in the presence and absence of NAC. A significant reduction in both ROS levels and your endpoint with NAC co-treatment indicates that the effect is ROS-dependent.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Workflow for differentiating specific effects from cytotoxicity.
Caption: Troubleshooting workflow for managing off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DNA Intercalation: Lactoquinomycin B vs. Doxorubicin
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of potential therapeutics with DNA is paramount. This guide provides a detailed comparison of the DNA intercalation properties of two potent compounds: the well-established anticancer drug Doxorubicin and the novel antibiotic Lactoquinomycin B.
While both molecules are known to exert their cytotoxic effects at least in part through insertion into the DNA double helix, a comprehensive head-to-head comparison reveals differences in their binding affinity and potential mechanisms of action. This report synthesizes available experimental data to illuminate these distinctions.
Executive Summary
Doxorubicin, a long-standing cornerstone of chemotherapy, functions as a potent DNA intercalator and topoisomerase II inhibitor. Its planar anthracycline ring system readily inserts between DNA base pairs, leading to a cascade of events including the inhibition of DNA replication and transcription, and the generation of reactive oxygen species (ROS).
This compound, a structurally distinct antibiotic, also demonstrates cytotoxic activity against tumor cell lines. While direct quantitative data on its DNA intercalation is limited, studies on the closely related Lactoquinomycin A suggest a similar mechanism involving DNA intercalation and the induction of DNA damage. However, key structural differences, such as the presence of a 4a,10a-epoxide in this compound, are noted to reduce its antibacterial activity compared to Lactoquinomycin A, suggesting potential differences in its interaction with DNA as well.
This guide will delve into the available data on their DNA binding affinities, impact on DNA-dependent enzymatic processes, and the cellular signaling pathways they influence.
Data Presentation: A Quantitative Look at DNA Binding
Obtaining precise, directly comparable quantitative data for both compounds from a single study is challenging. However, by compiling data from various sources, we can construct a comparative overview.
| Parameter | Doxorubicin | This compound | Source |
| DNA Binding Constant (Kb) | 0.13 - 0.16 x 106 M-1 | Data Not Available | [1] |
| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol−1 | Data Not Available | [1] |
| Inhibition of Topoisomerase II | Yes | Inferred from structural similarity to DNA intercalators | [2] |
| Induction of DNA Damage | Yes | Inferred from studies on Lactoquinomycin A | [3] |
Mechanisms of Action: Beyond Simple Intercalation
Both Doxorubicin and this compound belong to the quinone family of antibiotics, a class of compounds known for their ability to participate in redox cycling and generate reactive oxygen species.
Doxorubicin's Multifaceted Assault:
Doxorubicin's anticancer activity is not solely reliant on its ability to physically obstruct DNA. Its mechanism is understood to be a combination of:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
This compound's Inferred Mechanism:
Direct experimental evidence for this compound's mechanism of action is less abundant. However, based on studies of the closely related Lactoquinomycin A, a similar multi-pronged attack is hypothesized:
-
DNA Intercalation and Damage: Studies on Lactoquinomycin A have shown that it intercalates into DNA and induces DNA damage[3]. It is plausible that this compound shares this capability, albeit potentially with a different affinity due to its structural variations.
-
Potential for Topoisomerase Inhibition: As a DNA intercalator, it is highly probable that this compound also interferes with the function of topoisomerases, although specific inhibitory studies are needed for confirmation.
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by these intercalators involves a complex network of signaling pathways.
Figure 1. A simplified signaling pathway illustrating the cellular response to DNA intercalation by Doxorubicin and this compound.
The experimental workflow to compare the DNA intercalation of these two compounds would typically involve a series of biophysical techniques.
Figure 2. A typical experimental workflow for comparing the DNA intercalation properties of two compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.
UV-Visible Spectroscopy for DNA Binding
Objective: To determine the binding constant (Kb) of a compound to DNA by monitoring changes in the absorbance spectrum upon titration.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of DNA spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).
-
Prepare a stock solution of the intercalating drug (Doxorubicin or this compound) of known concentration.
-
-
Titration:
-
Keep the concentration of the drug constant in a quartz cuvette.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the solution after each addition of DNA over a relevant wavelength range.
-
-
Data Analysis:
-
Monitor the changes in the absorbance of the drug at its maximum absorption wavelength.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy for DNA Binding
Objective: To investigate the binding of a compound to DNA by observing the quenching or enhancement of its intrinsic fluorescence.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the drug and ctDNA as described for UV-Vis spectroscopy.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the drug in a fluorescence cuvette.
-
Titrate with increasing concentrations of ctDNA.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of the drug after each addition of DNA, using an appropriate excitation wavelength.
-
-
Data Analysis:
-
Analyze the quenching or enhancement of the fluorescence intensity to determine the binding affinity and stoichiometry of the interaction. The Stern-Volmer equation can be used to analyze quenching data.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess conformational changes in the DNA structure upon binding of the intercalator.
Protocol:
-
Preparation of Samples:
-
Prepare solutions of ctDNA and the drug in a suitable buffer.
-
Prepare a series of samples with a fixed concentration of DNA and varying concentrations of the drug.
-
-
Data Acquisition:
-
Record the CD spectrum of each sample in the far-UV region (typically 200-320 nm).
-
-
Data Analysis:
-
Analyze the changes in the CD signal of the DNA. Intercalation typically leads to an increase in the intensity of the positive band and a decrease in the intensity of the negative band, indicating a more compact and stable DNA structure.
-
Conclusion and Future Directions
Doxorubicin's interaction with DNA is a well-characterized, multi-modal process that underpins its potent anticancer activity. While this compound shows promise as a cytotoxic agent, a detailed, quantitative understanding of its DNA intercalation properties is still emerging. The available data on its close analog, Lactoquinomycin A, strongly suggests a DNA-centric mechanism of action.
Future research should focus on direct, comparative studies of this compound and Doxorubicin using the biophysical techniques outlined in this guide. Determining the DNA binding constant, elucidating its effect on topoisomerase II, and mapping the specific signaling pathways it modulates will be crucial for evaluating its potential as a novel therapeutic agent. Such studies will not only clarify the mechanism of this compound but also provide a richer understanding of the structure-activity relationships that govern the efficacy of DNA intercalating agents.
References
- 1. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
Lactoquinomycin B vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Lactoquinomycin B and the established antibiotic, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the mechanisms of action and experimental workflows.
Quantitative Efficacy Comparison
The antibacterial efficacy of this compound and vancomycin against various MRSA strains was evaluated by determining their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
The data presented in Table 1 is derived from a study by Bae et al. (2020), which directly compared the in vitro activity of this compound and vancomycin against several MRSA and Methicillin-Sensitive Staphylococcus aureus (MSSA) strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against S. aureus Strains
| Microorganism | Strain ID | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MSSA | CCARM0027 | 2 | 0.5 |
| MSSA | CCARM0204 | 1 | 0.5 |
| MSSA | CCARM0205 | 1 | 0.5 |
| MSSA | CCARM3640 | 2 | 0.25 |
| MRSA | CCARM3089 | 4 | 0.5 |
| MRSA | CCARM3090 | 8 | 0.06 |
| MRSA | CCARM3634 | 4 | 0.25 |
| MRSA | CCARM3635 | 4 | 0.06 |
| MRSA | ATCC43300 | 4 | 1 |
Data sourced from Bae et al. (2020).[1]
Further context for vancomycin's efficacy is provided by its MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of isolates, respectively. These values are derived from broader surveillance studies.
Table 2: Vancomycin MIC50 and MIC90 against MRSA
| Study/Region | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Chinese Tertiary Hospital (2003-2014) | 553 | 1.0 - 1.5 | 2.0 |
| Chinese Hospitals (2018-2020) | 407 | 0.5 | 1 |
| Indian Tertiary Care Hospital | 232 | 0.5 | 0.2 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
The following is a detailed protocol for the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method was utilized in the studies providing the comparative data.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agents (this compound and vancomycin) in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Each well should contain 50 µL of the diluted antimicrobial solution.
-
Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the MRSA strain on an appropriate agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume in each well to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of this compound and vancomycin are a key differentiating factor in their antibacterial activity.
Vancomycin's Mechanism of Action
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[5] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This disruption of the cell wall integrity leads to bacterial lysis.
Caption: Vancomycin inhibits cell wall synthesis by binding to peptidoglycan precursors.
This compound's Proposed Mechanism of Action
While the precise signaling pathway for this compound has not been fully elucidated, studies on the closely related Lactoquinomycin A suggest a mechanism involving DNA intercalation and subsequent DNA damage.[6] This mode of action is distinct from that of cell wall synthesis inhibitors like vancomycin. It is proposed that this compound inserts itself between the base pairs of the bacterial DNA, disrupting DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed mechanism of this compound via DNA intercalation and damage.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to ensure reproducibility and accuracy of the results.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactams Enhance Vancomycin Activity against Methicillin-Resistant Staphylococcus aureus Bacteremia Compared to Vancomycin Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Efficacy of Lactoquinomycin B: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
A comprehensive review of available data validates the promising antitumor activity of Lactoquinomycin B, a novel antibiotic, across various cancer models. This guide provides a comparative analysis of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
Executive Summary
This compound demonstrates significant cytotoxic effects against a range of human and murine tumor cell lines. Its mechanism of action is primarily attributed to the inhibition of the serine/threonine kinase AKT, a critical node in cell survival and proliferation pathways. By targeting AKT, this compound effectively disrupts downstream signaling, including the mTOR pathway, leading to the suppression of cancer cell growth and induction of apoptosis. This guide presents a detailed comparison of this compound's activity, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action.
Performance Comparison
While direct comparative studies of this compound against established anticancer drugs are limited, its potent inhibition of AKT provides a strong rationale for its efficacy. The half-maximal inhibitory concentration (IC50) for Lactoquinomycin (a closely related compound) against AKT1 is a potent 0.149 µM.[1] To provide a benchmark for its potential clinical relevance, the following tables summarize the IC50 values of the widely-used chemotherapeutic agent, Doxorubicin, in various cancer cell lines. Further studies are warranted to establish a direct comparison of IC50 values between this compound and Doxorubicin in these and other cancer models.
Table 1: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines [2][3][4]
| Cell Line | IC50 (µM) |
| MCF-7 | 0.1 - 4 |
| MDA-MB-231 | 3.16 |
| BT474 | 1.14 |
| T47D | 8.53 |
| MDA-MB-453 | 0.69 |
| MDA-MB-468 | 0.27 |
Table 2: Cytotoxicity of Doxorubicin in Lung Cancer Cell Lines [1][5][6][7][8][9]
| Cell Line | IC50 (µM) |
| A549 | 0.07 - >20 |
| Calu-1 | 0.90 |
| NCI-H1299 | > A549 |
Table 3: Cytotoxicity of Doxorubicin in Leukemia Cell Lines [10][11]
| Cell Line | IC50 (µM) |
| MOLM-13 | < U-937 |
| FL5.12 | 0.02 (in the presence of IL-3) |
Table 4: Cytotoxicity of Doxorubicin in Colon Cancer Cell Lines [12][13]
| Cell Line | IC50 (µM) |
| SW403 | 0.168 |
| HT29 | 0.058 |
| SW620 | 0.023 |
| SW620/R (resistant) | 9.83 |
| HCT 116 | 1.9 |
| LS180 | 18 |
Mechanism of Action: Inhibition of the AKT/mTOR Signaling Pathway
This compound exerts its antitumor effects by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Lactoquinomycin has been shown to be a potent inhibitor of AKT kinases.[1] This inhibition prevents the phosphorylation of downstream targets, including the mammalian target of rapamycin (mTOR), which subsequently affects protein synthesis and cell cycle progression.[14]
Caption: this compound inhibits AKT, disrupting the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
To facilitate further research and validation of this compound's antitumor activity, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Workflow:
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Protocol:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Conclusion
This compound presents a compelling profile as a potential antitumor agent, primarily through its targeted inhibition of the critical AKT signaling pathway. The data and protocols presented in this guide are intended to support further investigation into its therapeutic potential and to facilitate standardized evaluation of its efficacy in comparison to existing cancer therapies. Further head-to-head studies are crucial to fully elucidate its position in the landscape of anticancer agents.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of lactoquinomycin and related pyranonaphthoquinones as potent and allosteric inhibitors of AKT/PKB: mechanistic involvement of AKT catalytic activation loop cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Lactoquinomycin B on Cancerous vs. Non-cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoquinomycin B is an antibiotic belonging to the pyranonaphthoquinone family, which has garnered interest for its potential as an anticancer agent. Understanding the differential cytotoxic effects of this compound on cancerous versus non-cancerous cells is paramount for evaluating its therapeutic index and potential for clinical development. This guide provides a comparative analysis of the available data on the cytotoxicity of this compound and its closely related analog, Lactoquinomycin A, against various cell lines. Due to the limited availability of specific comparative data for this compound, data from its more extensively studied counterpart, Lactoquinomycin A, is used as a primary reference to infer potential cytotoxic profiles.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Lactoquinomycin A | K562 | Human Chronic Myelogenous Leukemia | 33 ng/mL | [1] |
| Lactoquinomycin A | L5178Y | Murine Lymphoma | 20 ng/mL | [1] |
Note: The presented IC50 values for Lactoquinomycin A demonstrate its potent cytotoxic activity against leukemia and lymphoma cell lines.[1] The absence of corresponding data for non-cancerous cell lines within the same studies prevents the calculation of a selectivity index and a direct comparison of its effects on healthy versus cancerous cells. One study noted that the 4a,10a-epoxide structure in this compound might lead to weaker biological activity compared to Lactoquinomycin A.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of compounds like this compound.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or A) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Crystal Violet Assay
The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (or A) at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Proposed Signaling Pathway for Lactoquinomycin-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway through which Lactoquinomycins may exert their cytotoxic effects, based on the available data for Lactoquinomycin A. The mechanism is thought to involve the induction of DNA damage and inhibition of the PI3K/AKT survival pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Comparative Cytotoxicity Assessment
This diagram outlines the logical workflow for a comprehensive study on the comparative cytotoxicity of a test compound.
Caption: Workflow for assessing comparative cytotoxicity.
Conclusion
The available evidence suggests that this compound, and its analog Lactoquinomycin A, exhibit potent cytotoxic effects against cancerous cell lines. The proposed mechanism of action involves the induction of DNA damage and the inhibition of key cell survival pathways, ultimately leading to apoptosis. However, a significant gap in the literature exists regarding the direct comparative cytotoxicity of this compound on cancerous versus non-cancerous cells. To fully assess its therapeutic potential and selectivity, further studies are imperative to determine the IC50 values across a broad panel of both neoplastic and non-neoplastic cell lines. Such data will be critical for guiding future drug development efforts for this promising class of compounds.
References
A Comparative Guide to Lactoquinomycin B and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lactoquinomycin B with other prominent topoisomerase inhibitors, including Doxorubicin, Etoposide, and Camptothecin. The information presented is based on available experimental data to assist researchers in understanding their relative performance and mechanisms of action.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger cell death, making them a cornerstone of cancer chemotherapy. These inhibitors are broadly classified into two categories based on their target: Topoisomerase I inhibitors, such as Camptothecin, which induce single-strand breaks, and Topoisomerase II inhibitors, like Doxorubicin and Etoposide, which cause double-strand breaks.
This compound is a novel antibiotic that has demonstrated cytotoxic activity against various cancer cell lines. While its precise mechanism is still under full investigation, its structural analogue, Lactoquinomycin A, has been shown to act as a DNA intercalator, inducing DNA damage and relaxation of supercoiled DNA, a hallmark of topoisomerase inhibition.[1][2][3] This guide will compare the available data on this compound and its analogues with established topoisomerase inhibitors.
Mechanism of Action
The primary mechanism of topoisomerase inhibitors involves the stabilization of the transient covalent complex between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and subsequent activation of cell death pathways.
This compound: Direct evidence for topoisomerase inhibition by this compound is limited. However, its structural analogue, Lactoquinomycin A, has been shown to intercalate into DNA and cause a switch from supercoiled to relaxed plasmid DNA in a time- and concentration-dependent manner.[1][2] This suggests a mechanism that interferes with DNA topology, similar to the effects of topoisomerase inhibitors. It is believed that this compound, as a 4a,10a-epoxide derivative of Lactoquinomycin A, shares a similar mode of action involving DNA damage.
Doxorubicin: A well-characterized Topoisomerase II inhibitor, Doxorubicin intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex.[4] This leads to the accumulation of double-strand breaks, triggering apoptotic pathways.
Etoposide: Etoposide is another potent Topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA double-strand breaks.[4][5]
Camptothecin: This is a specific inhibitor of Topoisomerase I. It binds to the enzyme-DNA complex, trapping the enzyme in a covalent linkage with the DNA and leading to single-strand breaks.[6]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound's analogue (Lactoquinomycin A) and other topoisomerase inhibitors against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 1: Cytotoxicity (IC50) of Lactoquinomycin A
| Cell Line | Cancer Type | IC50 (µg/mL) |
| L5178Y | Mouse Lymphoblastoma | Not specified, but effective |
| Ehrlich carcinoma | Mouse Carcinoma | Effective in vivo |
Data for Lactoquinomycin A, an analogue of this compound.[7]
Table 2: Cytotoxicity (IC50) of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 12.2 |
| UMUC-3 | Bladder Cancer | 5.1 |
| TCCSUP | Bladder Cancer | 12.6 |
| BFTC-905 | Bladder Cancer | 2.3 |
| HeLa | Cervical Cancer | 2.9 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Liver Cancer | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
Data compiled from various sources.[8][9][10][11][12]
Table 3: Cytotoxicity (IC50) of Etoposide
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 30.16 |
| MOLT-3 | Leukemia | 0.051 |
| A549 | Lung Cancer | 3.49 (72h) |
| BEAS-2B | Normal Lung | 2.10 (72h) |
| 1A9 | Ovarian Cancer | 0.15 |
| 3LL | Mouse Lung Carcinoma | 4 |
| 5637 | Bladder Cancer | 0.54 |
| A2780 | Ovarian Cancer | 0.07 |
Data compiled from various sources.[5][13][14][15][16]
Table 4: Cytotoxicity (IC50) of Camptothecin
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | 37 |
| LOX | Melanoma | Not specified, potent |
| SKOV3 | Ovarian Cancer | 48 |
| MDA-MB-157 | Breast Cancer | 7 |
| GI 101A | Breast Cancer | 150 |
| MDA-MB-231 | Breast Cancer | 250 |
| MCF7 | Breast Cancer | 89 |
| HCC1419 | Breast Cancer | 67 |
Data compiled from various sources.[6][17][18][19][20][21]
Signaling Pathways and Cellular Responses
Topoisomerase inhibitors trigger a cascade of cellular events, primarily centered around the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.
Lactoquinomycin A/B: The induction of DNA damage by Lactoquinomycin A suggests the activation of the SOS response in bacteria.[1] In cancer cells, it is anticipated to trigger similar DNA damage response pathways as other DNA-damaging agents, although specific signaling pathways have not been fully elucidated.
Doxorubicin: Doxorubicin-induced DNA damage activates multiple signaling pathways. The p53 pathway is a key mediator of doxorubicin-induced apoptosis.[22] Other pathways involved include the TGF-beta signaling pathway, the Notch signaling pathway, and the activation of MAPKs like JNK and p38.[22][23][24] Doxorubicin also induces apoptosis through the intrinsic pathway involving mitochondrial cytochrome c release and caspase activation.[25][26]
Etoposide: Etoposide-induced double-strand breaks also strongly activate the p53 pathway.[4] This leads to the transcription of pro-apoptotic genes and cell cycle arrest. The ATM/ATR signaling pathways are also activated in response to the DNA damage caused by etoposide.
Camptothecin: Camptothecin-induced single-strand breaks lead to the activation of apoptosis, which can be mediated by microRNA-125b and mitochondrial pathways.[6]
Below are diagrams illustrating the general signaling pathways and a typical experimental workflow for comparing these inhibitors.
Caption: General signaling pathway of topoisomerase inhibitors.
Caption: Workflow for comparing topoisomerase inhibitors.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
Test compounds (this compound, Camptothecin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
5x Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 2 µL of 10x reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL), and sterile water to a final volume of 19 µL.
-
Add 1 µL of the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding 1 µL of Topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition of Topoisomerase I.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer (containing ATP)
-
Test compounds
-
5x Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis apparatus
-
UV transilluminator
Protocol:
-
Set up reaction mixtures on ice. For each reaction, add 2 µL of 10x reaction buffer, 1 µL of kDNA, and sterile water to a final volume of 19 µL.
-
Add 1 µL of the test compound at various concentrations. Include a solvent control.
-
Start the reaction by adding 1 µL of Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA.
-
Analyze the results: inhibition of Topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high molecular weight smear, while decatenated DNA migrates as distinct bands.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
This compound and its analogue, Lactoquinomycin A, represent a class of compounds with significant cytotoxic potential. While their mechanism of action appears to involve DNA damage through intercalation, further studies are required to definitively establish their role as direct topoisomerase inhibitors. In comparison, Doxorubicin, Etoposide, and Camptothecin are well-established topoisomerase inhibitors with extensive data on their cytotoxicity and the signaling pathways they modulate. This guide provides a framework for researchers to compare these compounds and to design further experiments to elucidate the full therapeutic potential of this compound. The provided experimental protocols offer standardized methods for such comparative studies.
References
- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lactoquinomycin, a novel anticancer antibiotic. I. Taxonomy, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. netjournals.org [netjournals.org]
- 15. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug: Camptothecin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 21. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. e-century.us [e-century.us]
- 23. dovepress.com [dovepress.com]
- 24. karger.com [karger.com]
- 25. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lactoquinomycin B
For Immediate Implementation by Laboratory Personnel
The proper disposal of Lactoquinomycin B, a potent naphthoquinone antibiotic with antineoplastic properties, is critical to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antibiotic resistance.[1][2][3][4] This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, aligning with best practices for managing hazardous chemical and antibiotic waste in research settings.
Core Principles of this compound Disposal
Given its cytotoxic and antibiotic nature, all forms of this compound waste—including pure compound, stock solutions, contaminated labware, and media—must be treated as hazardous chemical waste.[1][5] Under no circumstances should this compound or its associated waste be disposed of down the drain or in regular trash. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Chemical and Safety Data at a Glance
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.5 g/mol | [1] |
| Appearance | Basic substance | [1] |
| Melting Point | 149-152 °C (decomposes) | [1] |
| LD₅₀ (mice, IV) | ~40 mg/kg | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe disposal of various forms of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to wear appropriate PPE to prevent skin and respiratory exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: When handling the powdered form or creating solutions, work within a certified chemical fume hood to avoid inhalation.
Disposal of Pure (Neat) Compound and Expired Materials
Solid this compound waste must be disposed of as hazardous chemical waste.
-
Container: Place the original vial or a securely sealed container with the compound into a designated, labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until collection by EHS.[5]
Disposal of Stock Solutions and Dilutions
Aqueous and solvent-based solutions of this compound are to be treated as hazardous liquid chemical waste.
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," "this compound," the solvent used (e.g., DMSO, ethanol, water), and an approximate concentration.
-
Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Decontamination and Disposal of Contaminated Labware
All labware that has come into contact with this compound must be decontaminated or disposed of as solid hazardous waste.
-
Solid Waste (e.g., pipette tips, tubes, flasks):
-
Collect all contaminated disposable items in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Label the container as "Hazardous Waste - this compound Contaminated Labware."
-
-
Reusable Glassware:
-
Rinse glassware with a suitable solvent (e.g., ethanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Disposal of Contaminated Media
Cell culture media containing this compound should be considered both a biohazard (if used with cell lines) and a chemical hazard.
-
Deactivation: While autoclaving can neutralize biohazardous agents, it may not degrade this compound. The heat stability of this specific antibiotic is not well-documented.[3] Therefore, autoclaved media containing this compound must still be treated as chemical waste.[3]
-
Collection: Collect the media in a labeled, leak-proof container.
-
Disposal: Arrange for disposal through your institution's hazardous waste program. Do not pour down the sink.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can effectively manage this compound waste, ensuring a safe laboratory environment and responsible stewardship of scientific materials. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactoquinomycin, a novel anticancer antibiotic. II. Physico-chemical properties and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling Lactoquinomycin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Lactoquinomycin B. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on best practices for handling cytotoxic and hazardous substances. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
This compound is a novel antibiotic with demonstrated cytotoxic activity against various tumor cell lines, highlighting its potential in drug development and its inherent risks to laboratory personnel.[1] Its acute toxicity has been observed in animal studies, necessitating stringent safety measures.[1]
Quantitative Data Summary
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇NO₉ | [1] |
| Molecular Weight | 473.47 g/mol | [1] |
| Melting Point | 149-152 °C (decomposed) | [1] |
| Acute Toxicity (LD₅₀) | ~40 mg/kg (intravenous, mouse) | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or punctured.[2]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
-
Lab Coat: A disposable, fluid-resistant lab coat or gown with long sleeves and tight-fitting cuffs is required.
-
Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used when handling the powdered form of the compound or when there is a potential for aerosolization.
Operational Plan: From Receipt to Experimentation
A clear and detailed operational plan is essential for the safe handling of this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Don PPE: Before opening the package, don the appropriate PPE as described above.
-
Verify and Label: Verify the contents against the shipping documents. The primary container should be clearly labeled with the compound name, concentration (if in solution), date received, and appropriate hazard symbols (e.g., "Cytotoxic").
-
Secure Storage: Store this compound in a dedicated, locked, and clearly labeled cabinet or refrigerator away from incompatible materials.[3]
Preparation of Solutions
-
Designated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to protect both the user and the environment.
-
Weighing: When weighing the solid compound, use a disposable weighing boat and ensure the balance is placed on an absorbent, plastic-backed pad to contain any potential spills.
-
Dissolving: Add solvent to the solid slowly and carefully to avoid splashing.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed in a designated area within the laboratory, with restricted access.
-
Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the laboratory.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.[5]
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and weighing boats, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a sealed, leak-proof hazardous waste container.[5] Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable deactivating agent, followed by a thorough cleaning with a detergent and water.
-
Equipment: Non-disposable equipment should be decontaminated according to validated procedures before being removed from the designated handling area.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
